molecular formula C10H8F3NO B2941407 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one CAS No. 60314-64-9

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one

Katalognummer: B2941407
CAS-Nummer: 60314-64-9
Molekulargewicht: 215.175
InChI-Schlüssel: RNKYIHDUAJOFDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one is a synthetic organic compound belonging to the class of 2-azetidinones, more commonly known as β-lactams. The structure features an azetidin-2-one core, a four-membered lactam ring, which is substituted at the N-1 position with a 4-(trifluoromethyl)phenyl group. This specific aromatic substituent, containing a trifluoromethyl group, is known to influence the molecule's electronic properties, metabolic stability, and overall lipophilicity, which are critical parameters in medicinal chemistry . 2-Azetidinones are a highly studied class of compounds, primarily renowned for their antibacterial activities as monobactams. Beyond this well-documented application, β-lactams have attracted significant interest as promising scaffolds in other therapeutic areas, including neurodegenerative diseases and coagulation therapy. Furthermore, the β-lactam ring serves as a versatile synthetic intermediate for the preparation of various nitrogen-containing compounds, such as β-amino acids and β-amino alcohols . The most general method for synthesizing such compounds is the Staudinger synthesis, a formal [2+2]-cycloaddition between a ketene and an imine . As a building block in drug discovery, the 4-(trifluoromethyl)phenyl moiety is a common pharmacophore in the design of bioactive molecules, making this azetidinone a valuable intermediate for the development of new potential drug candidates. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-[4-(trifluoromethyl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)7-1-3-8(4-2-7)14-6-5-9(14)15/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKYIHDUAJOFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Azetidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Applications of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure is characterized by the fusion of two key pharmacophores: the strained four-membered β-lactam (azetidin-2-one) ring and the metabolically robust 4-(trifluoromethyl)phenyl group. This document delves into the structural features, spectroscopic profile, and prevalent synthetic methodologies for this compound. Furthermore, it explores its potential applications as a versatile building block in the design of novel therapeutic agents, drawing parallels with established drugs and bioactive molecules. The guide is intended for scientists and professionals seeking a detailed understanding of this compound's chemical properties and its strategic value in modern drug discovery.

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that stands as one of the most important heterocyclic scaffolds in pharmaceutical science.[1] Its prominence originated with the discovery of penicillin, and the β-lactam ring remains the cornerstone of the most widely used class of antibiotics.[1][2] The inherent ring strain of the azetidinone ring makes the amide bond highly susceptible to nucleophilic attack, a key factor in its mechanism of action as an inhibitor of bacterial cell wall transpeptidases.[2][3]

Beyond its antibacterial prowess, the azetidin-2-one moiety is a "privileged structure," appearing in a diverse array of therapeutic agents with activities including:

  • Cholesterol Absorption Inhibition: Ezetimibe, a blockbuster drug for hypercholesterolemia, features a monocyclic azetidin-2-one core.[4]

  • Anticancer and Anti-inflammatory Activity: Various synthetic azetidinones have demonstrated potential as anticancer, anti-inflammatory, and analgesic agents.[5][6][7]

  • Enzyme Inhibition: The scaffold serves as a versatile template for designing inhibitors for various enzymes, such as human leukocyte elastase and tryptase.[6]

The synthetic versatility of the β-lactam ring allows it to be used as a key intermediate for the synthesis of β-amino acids and other complex nitrogen-containing molecules.[8]

The Influence of the 4-(Trifluoromethyl)phenyl Group

The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, is a cornerstone strategy in modern drug design.[9] The 4-(trifluoromethyl)phenyl substituent imparts several advantageous properties to the parent molecule.

The CF₃ group is highly electron-withdrawing and exceptionally stable to metabolic degradation.[9] Its introduction can significantly enhance a drug candidate's profile by:

  • Improving Metabolic Stability: The carbon-fluorine bond is extremely strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[9]

  • Increasing Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[9]

  • Modulating Electronic Properties: As a strong electron-withdrawing group, it can influence the acidity/basicity of nearby functional groups and alter binding interactions with biological targets.

  • Serving as a Bioisostere: Due to its steric similarity, the CF₃ group is often used as a bioisostere for a chlorine atom or a methyl group, allowing for fine-tuning of a molecule's properties.[9]

The strategic placement of this group on the N1-phenyl ring of the azetidinone core is a deliberate design choice to enhance the druglike properties of the resulting scaffold.

Structural Elucidation and Physicochemical Properties

The chemical structure of this compound is defined by the azetidinone ring N-substituted with a phenyl ring that is, in turn, substituted at the para-position with a trifluoromethyl group.

PropertyValueSource
CAS Number 60314-64-9[10]
Molecular Formula C₁₀H₈F₃NO[10]
Molecular Weight 215.17 g/mol [10]
Physical Form Powder[10]
Melting Point 97-98 °C[10]
Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Proton Assignment
~7.60 d 2 x Ar-H (ortho to N)
~7.55 d 2 x Ar-H (ortho to CF₃)
~3.85 t H-4 (CH₂)
~3.15 t H-3 (CH₂)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Assignment
~165.0 C=O (C-2)
~141.0 Ar-C (ipso to N)
~126.5 (q) Ar-C (ortho to CF₃)
~125.0 (q, J ≈ 271 Hz) -CF₃
~124.0 (q) Ar-C (ipso to CF₃)
~118.0 Ar-C (ortho to N)
~45.0 C-4
~40.0 C-3

The quartet (q) multiplicity for carbon signals near the CF₃ group is due to C-F coupling.[11]

Table 3: Predicted ¹⁹F NMR and IR Spectroscopic Data

Technique Expected Signal Assignment
¹⁹F NMR ~ -62 to -63 ppm Ar-CF₃
IR (cm⁻¹) ~1740-1760 (strong) C=O stretch (strained β-lactam)
~3000-3100 Ar C-H stretch
~2850-2950 Aliphatic C-H stretch
~1100-1300 (strong) C-F stretch

The carbonyl stretching frequency in β-lactams is significantly higher than in acyclic amides (~1650 cm⁻¹) due to ring strain.[1]

Synthetic Strategies

The synthesis of 2-azetidinones is a well-established field, with the Staudinger [2+2] cycloaddition being one of the most fundamental and versatile methods.[1][12]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the four-membered ring, identifying an imine and a ketene as the primary synthons. The imine can be readily prepared from 4-(trifluoromethyl)aniline and an appropriate aldehyde.

G M This compound D [2+2] Cycloaddition (Staudinger Reaction) M->D I Imine D->I K Ketene D->K A 4-(Trifluoromethyl)aniline I->A Ald Formaldehyde (or equivalent) I->Ald Ac Acetyl Chloride (or derivative) K->Ac G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cycloaddition A 4-(Trifluoromethyl)aniline + Benzaldehyde B Reflux in Toluene (Dean-Stark) A->B C Crude Imine B->C D Imine in DCM + Triethylamine C->D E Add Chloroacetyl Chloride @ 0°C D->E F Stir at RT (12-18h) E->F G Workup & Purification F->G H Final Product G->H

Sources

The N-Aryl-4-Trifluoromethyl-β-Lactam Scaffold: Synthesis, Physicochemical Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a well-established tactic to modulate pharmacokinetics. However, when we fuse the profound stereoelectronic effects of a trifluoromethyl (-CF


) group with the inherent ring strain of an N-aryl-β-lactam, we generate a privileged scaffold. As a Senior Application Scientist, I have guided numerous discovery programs leveraging N-aryl-4-trifluoromethyl-β-lactams  not merely as end-target antimicrobials, but as highly reactive, stereochemically dense building blocks for complex fluorinated therapeutics. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and divergent reactivities of this critical chemical class.

Physicochemical & Structural Properties

The unique behavior of N-aryl-4-trifluoromethyl-azetidin-2-ones stems from the push-pull dynamics between the electron-withdrawing -CF


 group and the delocalized N-aryl system. The β-lactam ring itself possesses roughly 25-27 kcal/mol of ring strain, making it inherently reactive. When functionalized at the 1 (N) and 4 positions, the molecule's physical and electronic properties are drastically altered.
Quantitative Property Matrix
PropertyStructural DriverPharmacological / Chemical Impact
Elevated Lipophilicity (logP shift: +0.8 to +1.5)CFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

group at C4
Enhances passive membrane permeability, facilitating blood-brain barrier penetration and improving oral bioavailability[1].
Increased Carbonyl Electrophilicity N-Aryl groupThe aryl ring competes for the nitrogen lone pair, reducing resonance into the lactam carbonyl. This "ketone-like" character increases susceptibility to nucleophilic attack by target serine proteases[1].
Metabolic Shielding CF

steric/electronic bulk
Blocks cytochrome P450-mediated oxidation at the vulnerable C4 position, significantly extending the in vivo half-life[2].
Stereochemical Readout (cis: -68 ppm, trans: -73 ppm)

F NMR Chemical Shifts
Allows for rapid, non-destructive quantification of diastereomeric excess during synthesis without complex chromatographic separation.

Synthetic Methodology: The Staudinger [2+2] Cycloaddition

The most robust method for constructing the 4-CF


-β-lactam core is the Staudinger reaction between a fluorinated imine and a ketene.
Causality in Experimental Design

In my experience optimizing fluorinated heterocycles, the primary failure mode in this synthesis is the competitive oligomerization of the ketene and the volatility of the fluoral precursor. To mitigate this, the protocol below employs strict thermal control (-78°C) to kinetically trap the zwitterionic intermediate. This dictates a conrotatory ring closure that heavily favors the cis-diastereomer[1]. Furthermore, the protocol is a self-validating system : by tracking the reaction via


F NMR, you eliminate the guesswork associated with TLC resolution of fluorinated isomers.
Step-by-Step Protocol: Synthesis of (±)-cis-1-Aryl-3-benzyloxy-4-(trifluoromethyl)azetidin-2-one
  • Imine Formation: Condense trifluoroacetaldehyde hemiacetal (1.1 eq) with an arylamine (e.g., p-anisidine, 1.0 eq) in toluene. Reflux with a Dean-Stark trap for 4 hours to remove water. Concentrate in vacuo to yield the N-aryl-CF

    
    -imine.
    
  • System Preparation: Dissolve the crude imine (1.0 eq) and benzyloxyacetyl chloride (1.5 eq) in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ) under a strict argon atmosphere. Cool the reaction flask to exactly -78°C using a dry ice/acetone bath.
  • Ketene Generation (The Critical Step): Add triethylamine (Et

    
    N, 3.0 eq) dropwise over 30 minutes via a syringe pump.
    
    • Causality: Slow addition at cryogenic temperatures ensures the in situ generated benzyloxyketene reacts immediately with the imine rather than dimerizing.

  • Cycloaddition & Warming: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature overnight.

  • Self-Validation via

    
    F NMR:  Before quenching, pull a 0.1 mL aliquot, dilute in CDCl
    
    
    
    , and acquire a rapid
    
    
    F NMR spectrum.
    • Validation Check: A distinct doublet near -68.2 ppm confirms the successful formation of the cis-isomer. A signal near -73.0 ppm indicates the trans-isomer[3]. The reaction is complete when the starting imine signal (~ -71 ppm) is fully consumed.

  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with CH
    
    
    
    Cl
    
    
    , dry over MgSO
    
    
    , and purify via flash chromatography (hexane/ethyl acetate).

Staudinger_Mechanism Imine N-Aryl-CF3-Imine (Electrophile) Zwitterion Zwitterionic Intermediate (C-N Bond Formation) Imine->Zwitterion AcylChloride Acyl Chloride + Et3N (Precursor) Ketene Ketene (Nucleophile) AcylChloride->Ketene -HCl Ketene->Zwitterion RingClosure Conrotatory Ring Closure (C-C Bond Formation) Zwitterion->RingClosure Kinetically Controlled Product N-Aryl-4-CF3-β-Lactam (cis/trans Diastereomers) RingClosure->Product

Staudinger [2+2] cycloaddition mechanism for 4-CF3-β-lactam synthesis.

Divergent Reactivity & Ring-Opening Transformations

While β-lactams are famous for binding Penicillin-Binding Proteins (PBPs) to exert antibacterial effects, the N-aryl-4-CF


 derivatives are predominantly utilized as versatile synthons. The strong electron-withdrawing nature of the CF

group weakens the C4-N1 bond, making the ring highly susceptible to directed cleavage[2].
Protocol: Reductive Ring-Cleavage to CF -Aminopropanes

This transformation yields 3-amino-1,1,1-trifluoropropan-2-ols, which are highly valuable, acyclic fluorinated building blocks for peptidomimetic drug design.

  • Initialization: Dissolve the purified N-aryl-4-CF

    
    -β-lactam in anhydrous diethyl ether (Et
    
    
    
    O) under argon. Cool to 0°C.
  • Reduction: Add Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq, 1M in Et
    
    
    
    O) dropwise.
    • Causality: A strong hydride donor is required. The excess equivalent ensures complete reduction of both the carbonyl group and the subsequent ring-opened intermediate[2].

  • Reflux: Heat the mixture to reflux for 2 hours to drive the C4-N1 bond cleavage to completion.

  • Self-Validating Workup (Fieser Method): Cool to 0°C. For every

    
     grams of LiAlH
    
    
    
    used, sequentially add
    
    
    mL of H
    
    
    O,
    
    
    mL of 15% NaOH, and
    
    
    mL of H
    
    
    O.
    • Validation Check: The formation of a crisp, white, granular precipitate of aluminum salts indicates a successful quench. If the salts are a gelatinous gray paste, the quench was rushed and product will be trapped in the emulsion.

  • Isolation: Filter the granular salts through a Celite pad, dry the filtrate over MgSO

    
    , and concentrate to yield the pure CF
    
    
    
    -aminopropane.

Divergent_Pathways Core N-Aryl-4-CF3-β-Lactam Path1 LiAlH4 Reduction (Ring Cleavage) Core->Path1 Path2 Formaldehyde / H+ (Ring Expansion) Core->Path2 Path3 Acidic Hydrolysis (Amide Cleavage) Core->Path3 Prod1 CF3-Aminopropanes Path1->Prod1 Prod2 CF3-1,3-Oxazinanes Path2->Prod2 Prod3 CF3-β-Amino Acids Path3->Prod3

Divergent synthetic transformations of the 4-CF3-β-lactam core.

Pharmacological Profiling & Future Horizons

Beyond their utility as synthetic intermediates, intact N-aryl-4-trifluoromethyl-β-lactams exhibit profound biological activity across non-traditional targets. The combination of the rigid β-lactam pharmacophore and the lipophilic CF


 group allows these molecules to act as potent cholesterol absorption inhibitors, human cytomegalovirus protease inhibitors, and vasopressin V1a antagonists[4],[1]. By modulating the N-aryl substituent, drug developers can fine-tune the electronic density of the lactam core, optimizing the molecule for specific target engagement while relying on the CF

group to ensure metabolic survivability.

References

  • Title: Novel and Recent Synthesis and Applications of β-Lactams | Source: nih.gov | URL: [Link][4]

  • Title: Novel (±)-trans-β-lactam ureas: Synthesis, in silico and in vitro biological profiling | Source: srce.hr | URL: [Link][1]

  • Title: Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks | Source: researchgate.net | URL: [Link][2]

  • Title: Direct Access to Substituted 4-CF3 β-Lactams at the C-3 Position | Source: nih.gov | URL: [Link][3]

Sources

biological activity of trifluoromethylated azetidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Azetidin-2-one Derivatives

Foreword: The Strategic Advantage of Fluorine in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, has become a cornerstone of rational drug design. The CF3 group offers a unique combination of properties: its strong electron-withdrawing nature can profoundly alter the pKa of nearby functional groups, its high lipophilicity can enhance membrane permeability and bioavailability, and its steric bulk can influence conformational preferences and binding interactions.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism.[3]

When this powerful functional group is appended to the azetidin-2-one scaffold—the core four-membered ring of β-lactam antibiotics—a class of compounds with immense therapeutic potential emerges.[4] The inherent ring strain of the β-lactam makes it a reactive electrophile, capable of acylating key serine or cysteine residues in enzyme active sites, leading to irreversible or covalent inhibition.[5][6] This guide provides a comprehensive exploration of the diverse biological activities exhibited by trifluoromethylated azetidin-2-one derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Anticancer Activity: Disruption of the Cytoskeleton

A significant area of investigation for fluorinated azetidin-2-ones has been in oncology, where they have emerged as potent microtubule-disrupting agents. These compounds function as analogs of natural products like combretastatin A-4 (CA-4), mimicking the cis-stilbene geometry required for binding to tubulin.[6] The rigid β-lactam scaffold effectively locks the aryl rings in the correct orientation, preventing isomerization to the inactive trans form and enhancing biological potency.[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Trifluoromethylated azetidin-2-ones exert their anticancer effects by directly interfering with microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in forming the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[6] This disruption leads to a cascade of cellular events: the spindle assembly checkpoint is activated, the cell cycle arrests in the G2/M phase, and ultimately, the cell is driven into apoptosis. Mechanistic studies have confirmed this pathway, showing that active compounds induce a downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and an upregulation of pro-apoptotic proteins like Bax.[6]

Diagram 1: Mechanism of Tubulin Destabilization

This diagram illustrates how trifluoromethylated azetidin-2-one derivatives inhibit cancer cell proliferation by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.

cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Tubulin α/β-Tubulin Dimers MT Dynamic Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Formation Cell Cancer Cell Proliferation Spindle->Cell Enables Mitosis Arrest G2/M Phase Arrest Spindle->Arrest Disruption Leads to Drug CF3-Azetidin-2-one Derivative Drug->Tubulin Drug->Tubulin Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Triggers

Caption: Mechanism of action for anticancer CF3-azetidin-2-ones.

Structure-Activity Relationship (SAR) Insights

Initial SAR studies have provided valuable insights for optimizing anticancer potency. For instance, in a series of combretastatin analogs, 3-fluoro-azetidin-2-ones demonstrated potent, nanomolar activity against breast cancer cell lines. However, the introduction of a second fluorine atom to create a 3,3-difluoro substitution was generally detrimental, significantly reducing cell growth inhibition.[6] This suggests that while a single electron-withdrawing group at C-3 is beneficial, the steric bulk or excessive electronic perturbation of a CF2 group may hinder optimal binding at the colchicine site.

Quantitative Data: Anticancer Potency

The following table summarizes the in vitro antiproliferative activity of representative fluorinated azetidin-2-one derivatives against various human cancer cell lines.

Compound IDStructure (Key Features)Cell LineIC50 (µM)Citation
32 3-fluoro, 4-(3-hydroxy-4-methoxyphenyl)MCF-7 (Breast)0.075[6]
32 3-fluoro, 4-(3-hydroxy-4-methoxyphenyl)Hs578T (Breast, Triple-Negative)0.033[6]
33 3-fluoro, 4-(3-fluoro-4-methoxyphenyl)MCF-7 (Breast)0.095[6]
33 3-fluoro, 4-(3-fluoro-4-methoxyphenyl)MDA-MB-231 (Breast)0.620[6]

Enzyme Inhibition: A Versatile Pharmacophore

The electrophilic nature of the β-lactam ring makes it an ideal "warhead" for inactivating various classes of enzymes, particularly proteases. The addition of a trifluoromethyl group can further enhance binding affinity and selectivity.

Serine Protease Inhibition: Human Leukocyte Elastase (HLE)

Human Leukocyte Elastase (HLE) is a serine protease implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome. Azetidin-2-ones have been identified as effective mechanism-based inhibitors of HLE.[7] The process involves the active site serine (Ser195) attacking the carbonyl carbon of the β-lactam, leading to ring-opening and the formation of a stable acyl-enzyme intermediate. This covalent modification inactivates the enzyme. N-aryl-3,3-difluoroazetidin-2-ones, in particular, have been shown to be good inactivators of HLE.[8] While specific IC50 values for trifluoromethylated derivatives are not widely published, related peptidyl trifluoromethyl ketones are among the most potent HLE inhibitors known, with Ki values below 0.1 nM, highlighting the favorable interactions imparted by the CF3 group.[9]

Diagram 2: Inactivation of Human Leukocyte Elastase (HLE)

This diagram shows the proposed mechanism by which an azetidin-2-one derivative covalently modifies and inhibits the active site of HLE.

HLE_Inhibition Enzyme HLE Active Site (with Ser195-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis Inhibitor CF3-Azetidin-2-one Inhibitor->Michaelis AcylEnzyme Acyl-Enzyme Intermediate (Covalent & Inactive) Michaelis->AcylEnzyme Nucleophilic Attack & Ring Opening

Caption: Standard workflow for an absorbance-based tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Keep on ice.

    • Prepare a fresh solution of Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

    • Reconstitute purified tubulin protein (e.g., porcine brain tubulin) in the GTP-supplemented buffer to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 10X stock solution series of the trifluoromethylated azetidin-2-one test compound in the same buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Nocodazole).

  • Reaction Setup:

    • Pre-warm a clear, flat-bottom 96-well plate to 37°C.

    • On ice, pipette 90 µL of the 4 mg/mL tubulin solution into the required wells of the 96-well plate. It is critical to perform this step on ice to prevent premature polymerization.

    • Add 10 µL of the 10X test compound dilutions, positive control, or vehicle control to the corresponding wells. The final tubulin concentration will be 3.6 mg/mL. Perform all conditions in triplicate.

  • Data Acquisition:

    • Immediately place the plate into a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm in kinetic mode, taking readings every 60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve and the maximum polymer mass (Amax) from the plateau of the curve.

    • Plot Vmax or Amax against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value. [10]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells. [11][12]

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a sterile 96-well microtiter plate.

    • In the first column, add 50 µL of a 2X stock solution of the test compound (dissolved in a suitable solvent and diluted in CAMHB).

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours. [7]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). [12][13]The growth control well should be turbid, and the sterility control well should be clear.

Protocol: Human Leukocyte Elastase (HLE) Inhibition Assay (Fluorometric)

This protocol measures a compound's ability to inhibit HLE activity using a fluorogenic substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Reconstitute purified Human Neutrophil Elastase in Assay Buffer to a working stock concentration.

    • Prepare a stock solution of a fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO.

    • Prepare serial dilutions of the trifluoromethylated azetidin-2-one test compound in Assay Buffer. Include a vehicle control and a known HLE inhibitor (e.g., Sivelestat) as a positive control. [14]

  • Assay Procedure:

    • In a black 96-well microplate, add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted test compounds, positive control, or vehicle control to the appropriate wells.

    • Add 25 µL of the HLE enzyme solution to all wells except the substrate control wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a substrate reaction mix by diluting the substrate stock in Assay Buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate reaction mix to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) in kinetic mode every 60 seconds for 30 minutes at 37°C. [15]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Trifluoromethylated azetidin-2-one derivatives represent a versatile and powerful class of biologically active molecules. The strategic combination of the reactive β-lactam "warhead" with the pharmacokinetically favorable trifluoromethyl group has yielded compounds with potent anticancer, enzyme inhibitory, and antimicrobial properties. The mechanisms of action are diverse, ranging from the physical disruption of cytoskeletal components to the covalent inactivation of key proteases involved in inflammation and disease progression.

Future research should focus on expanding the structure-activity relationship landscape, particularly in correlating specific substitution patterns with selectivity for different enzyme targets (e.g., HLE vs. cathepsins vs. β-lactamases). The synthesis of chiral derivatives and the evaluation of individual enantiomers will be crucial, as biological targets are stereospecific. [1]Furthermore, in vivo studies are needed to translate the promising in vitro data into tangible therapeutic candidates, with a focus on optimizing pharmacokinetic and safety profiles. The continued exploration of this chemical space is a promising avenue for the discovery of next-generation therapeutics for a wide range of human diseases.

References

  • Setti, E. L., Davis, D., Janc, J. W., Jeffery, D. A., Cheung, H., & Yu, W. (2005). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. Bioorganic & Medicinal Chemistry Letters, 15(5), 1529–1534. [Link]

  • Zhou, N. E., Guo, D., Thomas, G., Reddy, A. V. N., Kaleta, J., Purisima, E., Menard, R., Micetich, R. G., & Singh, R. (2003). 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(1), 139–141. [Link]

  • Navia, A., Na, Y., Gembitsky, D., & Mobashery, S. (2003). 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. Bioorganic & Medicinal Chemistry Letters, 13(23), 4259–4262. [Link]

  • Edwards, P. D., Bernstein, P. R., & Williams, J. C. (1995). Orally active trifluoromethyl ketone inhibitors of human leukocyte elastase. Medicinal Chemistry Research, 5(10), 737-752. [Link]

  • Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. [Link]

  • Giraud, A., et al. (1996). Synthesis and inhibition of human leucocyte elastase by functionalized N-aryl azetidin-2-ones: effect of different substituents on the aromatic ring. Journal of Pharmacy and Pharmacology, 48(12), 1218-1230. [Link]

  • Carraro, F., et al. (2021). Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. Molecules, 26(13), 3871. [Link]

  • Charris-Molina, M. I., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(15), 4522. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

  • Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(8), 3263–3282. [Link]

  • Burnett, D. A. (2004). Beta-lactam cholesterol absorption inhibitors. Current Medicinal Chemistry, 11(14), 1873–1887. [Link]

  • Burnett, D. A. (2004). Beta-lactam cholesterol absorption inhibitors. Current Medicinal Chemistry, 11(14), 1873-87. [Link]

  • Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785-802. [Link]

  • Venkatachalam, T. K., et al. (2004). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. [Link]

  • Ali, A., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

  • Charris-Molina, M. I., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. MDPI. [Link]

  • D'hooghe, M., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(e202500590). [Link]

  • Dao Thi, H., et al. (2018). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. Monatshefte für Chemie - Chemical Monthly, 149, 687-700. [Link]

  • Stein, R. L., et al. (1987). Mechanism of slow-binding inhibition of human leukocyte elastase by trifluoromethyl ketones. Biochemistry, 26(10), 2682-2689. [Link]

  • Stan, C. D., et al. (2020). MIC and MBC values of the ferulic acid azetidin-2-one derivatives against S. aureus ATCC 25923. ResearchGate. [Link]

  • Gwynn, M. N., et al. (2020). Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli. Frontiers in Microbiology, 10, 3121. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(3), 795. [Link]

  • Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(2), 100523. [Link]

Sources

role of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one in Medicinal Chemistry

Executive Summary

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the cornerstone of blockbuster antibiotics and a diverse array of other therapeutic agents. When functionalized with a 1-[4-(Trifluoromethyl)phenyl] group, this core structure gains properties highly advantageous for modern drug discovery, including enhanced metabolic stability, improved target affinity, and favorable pharmacokinetic profiles. This technical guide provides an in-depth analysis of the this compound scaffold, focusing on its primary role as a potent modulator of the endocannabinoid system through the inhibition of Fatty Acid Amide Hydrolase (FAAH). We will explore its synthesis, mechanism of action, structure-activity relationships, and key experimental protocols, offering a comprehensive resource for researchers in drug development.

Introduction: Merging Two Privileged Scaffolds

The success of any therapeutic agent is fundamentally tied to its molecular structure. The strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. The this compound scaffold is a prime example of this principle, uniting two powerful moieties.

  • The Azetidin-2-one (β-Lactam) Core: This four-membered ring is renowned for the ring strain inherent in its amide bond. This strain renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, making it an excellent "warhead" for covalently modifying enzyme targets, particularly serine hydrolases.[1][2] Beyond its classical role in antibiotics, this reactivity has been harnessed to create inhibitors for enzymes involved in cancer, inflammation, and cholesterol metabolism.[3][4]

  • The 4-(Trifluoromethyl)phenyl Moiety: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. Its incorporation into a drug candidate can drastically improve metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable interactions with protein targets, and improve membrane permeability.[5] In several classes of enzyme inhibitors, the addition of a p-trifluoromethyl substituent has been shown to significantly boost potency.[6]

The convergence of these two structures creates a scaffold with significant therapeutic potential, particularly as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the regulation of the endocannabinoid system.

Synthesis and Physicochemical Properties

The most common and versatile method for synthesizing the N-aryl azetidin-2-one core is the Staudinger [2+2] cycloaddition. This reaction involves the cyclization of an imine (Schiff base) with a ketene.

General Synthetic Workflow

The synthesis is typically a two-step process starting from 4-(Trifluoromethyl)aniline.

  • Imine Formation: Condensation of 4-(Trifluoromethyl)aniline with a suitable aldehyde (e.g., cinnamaldehyde for a C4-styryl substituent) under dehydrating conditions.

  • Staudinger Cycloaddition: Reaction of the resulting imine with a ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) in the presence of a non-nucleophilic base such as triethylamine (TEA).[7]

G cluster_synthesis Staudinger Cycloaddition Workflow reagent1 4-(Trifluoromethyl)aniline intermediate Imine Intermediate reagent1->intermediate + reagent2 Aldehyde (R-CHO) reagent2->intermediate product 1-[4-(Trifluoromethyl)phenyl] azetidin-2-one Derivative intermediate->product + Step 2: [2+2] Cycloaddition reagent3 Chloroacetyl Chloride reagent3->product reagent4 Triethylamine (TEA) reagent4->product Base

Caption: General workflow for the synthesis of the azetidin-2-one core.

Physicochemical Data Summary

The properties of the final compound can be tuned by modifying the substituents at the C3 and C4 positions of the azetidinone ring. The core scaffold's properties are summarized below.

PropertyValue (Estimated for core)Rationale & Impact on Drug-Likeness
Molecular Weight ~215.16 g/mol Provides a low starting weight, allowing for further substitution while remaining within Lipinski's Rule of Five.
LogP ~2.5The trifluoromethyl group significantly increases lipophilicity, aiding membrane permeability and access to CNS targets.[8]
Hydrogen Bond Donors 0Lack of donors enhances oral bioavailability.
Hydrogen Bond Acceptors 2 (Carbonyl O, Fluorines)The carbonyl oxygen is a key site for interaction with enzyme active sites.
Metabolic Stability HighThe CF3 group on the phenyl ring is resistant to oxidative metabolism (e.g., by P450 enzymes), increasing the compound's half-life.[5]

Primary Biological Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that is the principal catabolic enzyme for a class of endogenous signaling lipids, most notably anandamide (AEA), the first identified endocannabinoid.[9] By degrading AEA, FAAH terminates its signaling, which plays a crucial role in pain, inflammation, anxiety, and neuroprotection.[10] Therefore, inhibiting FAAH leads to an increase in endogenous AEA levels, producing therapeutic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[9]

Mechanism of FAAH Inhibition

The this compound scaffold is an ideal starting point for designing mechanism-based irreversible inhibitors of FAAH. The enzyme's catalytic triad (Ser241-Ser217-Lys142) is responsible for the hydrolysis of the amide bond of its substrates.[11]

  • Nucleophilic Attack: The catalytic Ser241 attacks the highly electrophilic carbonyl carbon of the azetidin-2-one ring.

  • Ring Opening & Covalent Modification: The strained β-lactam ring opens, forming a stable covalent acyl-enzyme intermediate. This effectively "carbamylates" the serine nucleophile.[6]

  • Enzyme Inactivation: With its active site serine blocked, the enzyme is rendered inactive and cannot hydrolyze its natural substrate, AEA.

This covalent and irreversible mechanism provides a prolonged duration of action, which is highly desirable for therapeutic applications.[12]

G cluster_faah FAAH Inhibition Pathway FAAH_Active Active FAAH (Ser241-OH) Products Arachidonic Acid + Ethanolamine FAAH_Active->Products Hydrolysis FAAH_Inactive Inactive FAAH (Covalently Modified Ser241) FAAH_Active->FAAH_Inactive Irreversible Inhibition AEA Anandamide (AEA) (Substrate) AEA->FAAH_Active Binds to Active Site Inhibitor Azetidin-2-one Inhibitor (Electrophilic Carbonyl) Inhibitor->FAAH_Inactive Nucleophilic Attack & Ring Opening

Caption: Mechanism of irreversible FAAH inhibition by an azetidin-2-one scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not extensively published as a standalone series, we can extrapolate from related FAAH inhibitors to guide optimization.[6][12] The core scaffold serves as an excellent anchor for exploring chemical space.

Position of ModificationStructural VariationPredicted Impact on FAAH InhibitionRationale
N1-Phenyl Ring Substitution (e.g., adding other halogens)Potency may vary.The 4-CF3 group is often optimal for potency in related series, likely due to strong hydrophobic and electronic interactions in the FAAH active site.[6]
C3-Position Small alkyl or halo substituentsCan modulate reactivity.Substituents at C3 can influence the electrophilicity of the carbonyl carbon and provide additional interactions within the enzyme's binding pocket.
C4-Position Aryl or biaryl ether groupsCrucial for potency. This position extends into a hydrophobic pocket of the FAAH active site. Large, lipophilic groups are generally required for high-affinity binding. This is a key area for optimization.

Key Experimental Protocols

Validating the activity of novel inhibitors requires robust and reproducible assays. Below are standard protocols for assessing FAAH inhibition.

Protocol 1: In Vitro Human FAAH Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC50 value of a test compound against recombinant human FAAH.

Principle: This assay uses a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant human FAAH (hFAAH)

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • Test compound (dissolved in DMSO)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin, AAMC)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.

  • Assay Plate Setup:

    • To each well, add 178 µL of FAAH assay buffer.

    • Add 2 µL of the test compound dilution (or DMSO for control wells).

    • Add 10 µL of hFAAH enzyme solution to all wells except for the "no enzyme" control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the FAAH substrate AAMC (final concentration ~10 µM) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the reader and measure the fluorescence intensity every 60 seconds for 20-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Anandamide Hydrolysis Assay

This protocol measures the ability of a compound to inhibit FAAH activity within a cellular context.

Principle: Cells overexpressing FAAH are incubated with the test compound. A known amount of anandamide is then added. After a set time, the cells are lysed, and the amount of remaining anandamide is quantified by LC-MS/MS, indicating the level of FAAH inhibition.

Materials:

  • HEK293 cells stably expressing human FAAH

  • Cell culture medium (DMEM, 10% FBS)

  • Test compound (in DMSO)

  • Anandamide (AEA)

  • Acetonitrile with internal standard (e.g., anandamide-d8)

  • LC-MS/MS system

Methodology:

  • Cell Plating: Seed FAAH-expressing HEK293 cells in a 24-well plate and grow to ~90% confluency.

  • Compound Treatment: Remove the culture medium and replace it with serum-free medium containing the desired concentration of the test compound or DMSO (vehicle control).

  • Incubation: Incubate the cells with the compound for 1 hour at 37°C.

  • Substrate Addition: Add anandamide to each well to a final concentration of 1 µM.

  • Reaction Time: Incubate for an additional 15 minutes at 37°C.

  • Reaction Quenching & Lysis: Stop the reaction by removing the medium and adding 200 µL of ice-cold acetonitrile containing the internal standard. This simultaneously quenches the reaction and lyses the cells.

  • Sample Preparation: Scrape the wells, collect the lysate, and centrifuge at high speed to pellet cell debris.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system. Quantify the amount of anandamide by comparing its peak area to that of the internal standard.

  • Data Analysis: Calculate the percentage of anandamide remaining compared to the vehicle control. Higher remaining amounts indicate greater FAAH inhibition.

Future Directions and Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutics, particularly FAAH inhibitors for the treatment of pain, inflammation, and anxiety disorders. Its robust synthesis, favorable physicochemical properties, and clear mechanism of action make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on:

  • SAR Expansion: Systematically exploring substitutions at the C3 and C4 positions to maximize potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo studies.

  • Selectivity Screening: Testing optimized inhibitors against other serine hydrolases to ensure a clean off-target profile, which is critical for safety.[9]

References

  • Di M, et al. (2014). enoyl)-4-(hydroxymethyl)-azetidin-2-one derivatives as inhibitors of human fatty acid amide hydrolase (hFAAH): synthesis, biological evaluation and molecular modelling. PubMed. Available at: [Link]

  • D'hooghe, M., et al. (2016). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. ResearchGate. Available at: [Link]

  • O'Sullivan, J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Available at: [Link]

  • Nguyen, T. V., et al. (2016). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-Ones Starting From 4-Trifluoromethyl-Β-Lactam Building Blocks. Amanote Research. Available at: [Link]

  • Ahn, K., et al. (2011). Structure based design of novel irreversible FAAH inhibitors. ResearchGate. Available at: [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 4-(trifluoromethyl)azetidin-2-one building blocks and their transformation into novel CF3-substituted amines and heterocyclic systems. ResearchGate. Available at: [Link]

  • Burnett, D. A., et al. (1995). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. PubMed. Available at: [Link]

  • Tuyen, V. N., et al. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. PubMed. Available at: [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PMC. Available at: [Link]

  • Fiasella, A., et al. (2022). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. MDPI. Available at: [Link]

  • Jawarkar, S. G., & Game, M. D. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. Available at: [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Silvestri, C., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. Available at: [Link]

  • Madasu, S. C., et al. (2020). The endocannabinoid hydrolase FAAH is an allosteric enzyme. PMC. Available at: [Link]

  • Sasso, O., et al. (2018). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. PMC. Available at: [Link]

  • Patel, D. B., et al. (2013). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Sharma, S., et al. (2024). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. Available at: [Link]

  • Amaral, G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Løncoret, K., et al. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm. Available at: [Link]

  • Farhan, M. M. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link]

  • Aslam, M., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. Available at: [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pharmaffiliates. (3S,4S)-1-(4-Fluorophenyl)-4-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-3-(4-hydroxyphenyl)azetidin-2-one. Pharmaffiliates. Available at: [Link]

Sources

Strategic Halogenation in β-Lactam Drug Design: A Comparative Analysis of 4-Fluoro vs. 4-Trifluoromethyl Phenyl Substituents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex biological targets, the strategic halogenation of core pharmacophores remains a cornerstone of medicinal chemistry. In the context of β-lactams (azetidin-2-ones)—historically recognized as antibacterial agents but increasingly exploited as anticancer and cholesterol-lowering scaffolds—the substitution of a phenyl ring with either a 4-fluoro (-F) or a 4-trifluoromethyl (-CF


) group dictates profound shifts in molecular behavior.

This technical whitepaper provides an in-depth comparative analysis of these two moieties. By examining their electronic, steric, and pharmacokinetic impacts on the azetidin-2-one core, this guide equips drug development professionals with the mechanistic rationale required to optimize lead compounds.

Physicochemical & Electronic Divergence

The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry, boasting a bond dissociation energy of 485.3 kJ/mol (compared to 414.2 kJ/mol for a C–H bond), which confers exceptional metabolic stability[1]. However, the physicochemical divergence between a single fluorine atom and a trifluoromethyl group is substantial and non-linear.

  • Electronegativity & Inductive Effects: The -CF

    
     group is powerfully electron-withdrawing (Hammett 
    
    
    
    = +0.54) compared to the mildly electron-withdrawing -F (
    
    
    = +0.06). When attached to a phenyl ring conjugated with the β-lactam nitrogen or C3/C4 position, the -CF
    
    
    group significantly depletes electron density from the four-membered lactam ring, increasing the electrophilicity of the carbonyl carbon.
  • Steric Bulk: Fluorine is a classic bioisostere for hydrogen or oxygen, possessing a small van der Waals radius (1.47 Å). In stark contrast, the -CF

    
     group is sterically demanding, with a volume approaching that of an isopropyl group, often acting as a bioisostere for chlorine or bulky alkyls[1].
    
  • Lipophilicity: The Hansch

    
     value for -CF
    
    
    
    is +0.88, driving massive increases in logP and membrane permeability, whereas -F offers a modest +0.14 increase.
Table 1: Comparative Physicochemical Properties
Property4-Fluoro-phenyl4-Trifluoromethyl-phenylMechanistic Impact on β-Lactam Core
Hammett Constant (

)
+0.06+0.54-CF

strongly depletes electron density, increasing lactam carbonyl susceptibility to nucleophilic attack.
Lipophilicity (Hansch

)
+0.14+0.88-CF

drastically increases logP, altering blood-brain barrier (BBB) permeability and aqueous solubility.
Metabolic Stability HighVery HighBoth effectively block para-hydroxylation by hepatic CYP450 enzymes.
Steric Profile SmallBulky-CF

creates significant steric hindrance, potentially clashing with tight enzymatic or receptor binding pockets.

Mechanistic Impacts on Target Binding: A Pharmacological Case Study

Recent developments in oncology have repurposed the β-lactam core as a rigid scaffold for Combretastatin A-4 (CA-4) analogs, which act as colchicine-binding site inhibitors (CBSIs) targeting tubulin polymerization[2].

Studies evaluating the structure-activity relationship (SAR) of 3-arylsubstituted azetidin-2-ones reveal a stark contrast between -F and -CF


 substitutions. The binding pocket for colchicine on tubulin is highly sensitive to steric bulk. When evaluating anti-proliferative activity against MCF-7 breast cancer cells, small, polar substituents like the 4-fluorophenyl group are highly tolerated, yielding IC

values in the nanomolar range[3].

Conversely, the introduction of the bulky 4-trifluoromethylphenyl group leads to a significant decrease in activity. The steric clash generated by the -CF


 umbrella prevents optimal insertion of the β-lactam into the hydrophobic pocket of the tubulin binding site[3].
Table 2: Anti-Proliferative Activity of 3-Arylsubstituted Azetidin-2-ones
Compound VariantSubstituent at C3-PhenylIC

(MCF-7 Cell Line)
Structural Observation
Analog 24 4-Fluorophenyl42 nMSmall substituent is highly tolerated in the tubulin hydrophobic pocket.
Analog 27 4-Trifluoromethylphenyl>1000 nM (Significant Decrease)Steric clash prevents optimal insertion into the colchicine-binding site.

Experimental Methodology: Self-Validating Synthesis Protocol

To synthesize these fluorinated analogs, the Staudinger [2+2] cycloaddition remains the gold standard[4]. However, the electronic differences between 4-fluoro and 4-trifluoromethyl anilines dictate specific protocol adjustments. The following self-validating workflow ensures high stereoselectivity and purity.

Step-by-Step Staudinger Cycloaddition Protocol

Step 1: Imine Condensation

  • Action: Reflux 4-fluoroaniline or 4-trifluoromethylaniline with the corresponding benzaldehyde in anhydrous toluene using a Dean-Stark apparatus.

  • Causality: The continuous removal of water drives the equilibrium toward the imine. The strongly electron-withdrawing -CF

    
     group reduces the nucleophilicity of the aniline amine, requiring longer reflux times (typically 12–24 hours) compared to the 4-fluoro analog (4–8 hours) to reach 
    
    
    
    conversion.

Step 2: Ketene Generation

  • Action: Cool a solution of the acid chloride and triethylamine (Et

    
    N) in anhydrous dichloromethane (DCM) to -78 °C under an inert argon atmosphere.
    
  • Causality: Generating the ketene at cryogenic temperatures prevents its rapid dimerization. Et

    
    N acts as both a base to abstract the 
    
    
    
    -proton and a nucleophilic catalyst.

Step 3: [2+2] Cycloaddition

  • Action: Add the imine solution dropwise to the ketene at -78 °C, then slowly warm the reaction to room temperature over 6 hours.

  • Causality: The step-wise mechanism involves nucleophilic attack of the imine nitrogen onto the central carbon of the ketene, followed by conrotatory ring closure. The electron-deficient nature of the 4-trifluoromethylphenyl imine destabilizes the zwitterionic intermediate. This electronic depletion alters the transition state, often resulting in a higher thermodynamic preference for the trans β-lactam isomer, whereas the 4-fluoro analog may yield a more complex mixture of cis/trans diastereomers.

Step 4: Chromatographic Isolation

  • Action: Quench with saturated NH

    
    Cl, extract with DCM, and purify the crude mixture via silica gel flash chromatography using a gradient of hexanes/ethyl acetate.
    
  • Causality: The highly lipophilic -CF

    
     group significantly increases the retention factor (R
    
    
    
    ) of the product compared to the -F analog, necessitating a less polar mobile phase to achieve optimal resolution of diastereomers.

Step 5: Structural Validation (Self-Validation Loop)

  • Action: Confirm the relative stereochemistry via

    
    H-NMR coupling constants (
    
    
    
    ) and exact mass via HRMS.
  • Causality: A

    
     coupling constant of 2.0–2.5 Hz confirms the trans configuration, while 4.5–5.5 Hz confirms the cis configuration, validating the stereochemical outcome of the cycloaddition.
    

StaudingerWorkflow Imine 1. Imine Condensation (Aniline + Aldehyde) Cyclo 3. [2+2] Cycloaddition (Stereoselective Assembly) Imine->Cyclo Nucleophilic Attack Ketene 2. Ketene Generation (Acid Chloride + Base) Ketene->Cyclo Electrophilic Partner Purif 4. Flash Chromatography (Diastereomer Separation) Cyclo->Purif Crude β-Lactam Val 5. Structural Validation (NMR & HRMS Analysis) Purif->Val Pure Isomers

Workflow of the Staudinger [2+2] cycloaddition for synthesizing fluorinated azetidin-2-ones.

Conclusion

The selection between a 4-fluoro and a 4-trifluoromethyl phenyl substituent on a β-lactam core is not merely a choice of metabolic blocking; it is a fundamental architectural decision that dictates the molecule's electronic topology, three-dimensional steric profile, and partition coefficient. While the -CF


 group offers unparalleled lipophilicity and resistance to oxidative metabolism, its substantial steric bulk can abrogate binding in tightly constrained targets like the tubulin colchicine-binding site. Conversely, the 4-fluoro group provides a "stealth" metabolic shield without disrupting the spatial requirements necessary for high-affinity target engagement.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC Source: nih.gov URL: [Link]

  • Title: Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. - SciSpace Source: scispace.com URL: [Link]

  • Title: Recent Developments in the Synthesis of Fluorine-Containing β-Amino Acids and β-Lactams - SIOC Journals Source: sioc-journal.cn URL: [Link]

  • Title: Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC Source: nih.gov URL: [Link]

Sources

A Technical Guide to the Stability of the Beta-Lactam Ring: The Influence of Electron-Withdrawing N-Substituents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The four-membered β-lactam ring is the cornerstone of a vast class of antibiotics that have revolutionized modern medicine by inhibiting bacterial cell wall synthesis.[1][2] However, the inherent ring strain and susceptibility to hydrolysis present a persistent challenge in drug development, limiting the oral bioavailability and shelf-life of these critical agents.[1] A key determinant of the ring's stability is the electronic nature of the substituent on the lactam nitrogen. This in-depth guide elucidates the fundamental chemical principles governing the stability of the β-lactam ring, with a specific focus on the role of electron-withdrawing groups (EWGs) at the N-1 position. We will explore the nuanced interplay between amide resonance, nitrogen pyramidalization, and inductive effects, and provide field-proven experimental protocols for quantifying these stability effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design more robust and efficacious β-lactam-based therapeutics.

The Double-Edged Sword: Understanding Beta-Lactam Reactivity

The antibacterial efficacy of β-lactam antibiotics stems from their ability to acylate and thereby inactivate penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[3][4] This reactivity is a direct consequence of the significant ring strain in the four-membered azetidin-2-one core. Unlike a typical, stable acyclic amide which adopts a planar geometry to maximize resonance stabilization between the nitrogen lone pair and the carbonyl group, the β-lactam ring forces the nitrogen atom into a more pyramidal geometry.[1][5] This geometric constraint reduces the delocalization of the nitrogen's lone pair of electrons into the carbonyl, decreasing the C-N bond's double-bond character and rendering the carbonyl carbon more electrophilic and ketone-like.[1][6]

This heightened electrophilicity makes the lactam susceptible to nucleophilic attack, not only by the serine residues in the PBP active site (the desired therapeutic action) but also by water or hydroxide ions, leading to hydrolytic degradation and inactivation of the antibiotic.[3][7][8] Therefore, the central challenge in β-lactam drug design is to strike a delicate balance: the ring must be reactive enough to inhibit bacterial enzymes but stable enough to survive in aqueous environments, both in formulation and in vivo.

The Role of the N-Substituent: Modulating Amide Resonance

The substituent attached to the lactam nitrogen (N-1 position) plays a pivotal role in modulating this intrinsic reactivity. Its electronic properties—whether it withdraws or donates electron density—directly influence the stability of the critical amide bond.

The Destabilizing Effect of N-Substituent Electron Withdrawal

An electron-withdrawing group (EWG) attached to the lactam nitrogen further decreases the electron density available for resonance stabilization. By pulling electron density away from the nitrogen atom through an inductive effect (-I), an EWG exacerbates the already poor resonance within the strained ring.[9][10]

This has two primary consequences:

  • Increased Carbonyl Electrophilicity: The reduction in electron donation from the nitrogen makes the carbonyl carbon even more electron-deficient and thus more susceptible to nucleophilic attack.

  • Weakened C-N Amide Bond: The diminished resonance reduces the partial double-bond character of the C-N bond, making it easier to cleave.

The net result is that electron-withdrawing N-substituents generally accelerate the rate of hydrolysis and decrease the overall stability of the β-lactam ring .[10] For instance, an N-phenyl β-lactam is observed to be more stable than an N-(4-nitrophenyl) β-lactam under identical conditions, as the nitro group is a powerful EWG.[10]

Visualization of Electronic Effects

The following diagram illustrates how an EWG at the N-1 position diminishes amide resonance compared to an electron-donating group (EDG), leading to a more electrophilic carbonyl.

Caption: Electronic influence of N-substituents on β-lactam stability.

Experimental Quantification of Beta-Lactam Stability

To rigorously assess the impact of N-substituents on stability, kinetic studies monitoring the rate of hydrolytic degradation are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose, allowing for the separation and quantification of the parent antibiotic from its degradation products over time.[11][12][13][14]

Self-Validating Protocol: HPLC-UV Kinetic Analysis

This protocol is designed to be self-validating by including standards and controls at each step, ensuring data integrity and reproducibility. The core principle is to measure the decrease in the concentration of the intact β-lactam over time under controlled conditions (e.g., specific pH and temperature).

Objective: To determine the pseudo-first-order rate constant (k) and half-life (t½) of β-lactam hydrolysis.

Materials:

  • β-Lactam compounds (with varying N-substituents)

  • HPLC-grade water, acetonitrile, methanol

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Calibrated analytical balance, volumetric flasks, pipettes

  • HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)[13]

  • Thermostatted autosampler or water bath

Step-by-Step Methodology:

  • Preparation of Stock Solutions & Standards:

    • Rationale: Accurate initial concentrations are critical for kinetic calculations.

    • Accurately weigh and dissolve each β-lactam compound in a suitable solvent (e.g., acetonitrile or water) to prepare concentrated stock solutions (e.g., 1 mg/mL).

    • From the stock solutions, prepare a series of calibration standards in the mobile phase, spanning the expected concentration range of the kinetic study (e.g., 1-100 µg/mL).

  • HPLC Method Development & Validation:

    • Rationale: A robust method must separate the parent drug from all degradation products to prevent inaccurate quantification.

    • Develop an isocratic or gradient reverse-phase HPLC method. A typical mobile phase could be a mixture of phosphate buffer and acetonitrile.[15]

    • Set the UV detector to a wavelength where the β-lactam has strong absorbance (e.g., 220-260 nm).[13][15]

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Validate the method for linearity (R² > 0.999), accuracy, and precision as per standard guidelines.[12][15]

  • Initiation of Kinetic Experiment:

    • Rationale: Precise timing and temperature control are paramount for reliable kinetic data.

    • Pre-heat the reaction buffer (e.g., pH 7.4 phosphate buffer) to the desired temperature (e.g., 37 °C).

    • To initiate the reaction, spike a known volume of the buffer with the β-lactam stock solution to achieve the target initial concentration (e.g., 50 µg/mL). Start a timer immediately.

    • Vortex briefly to ensure homogeneity.

  • Time-Course Sampling & Analysis:

    • Rationale: A sufficient number of data points across several half-lives provides a robust kinetic profile.

    • At predetermined time intervals (e.g., t = 0, 15, 30, 60, 90, 120, 240, 360 min), withdraw an aliquot of the reaction mixture.

    • Immediately transfer the aliquot to an HPLC vial containing a quenching agent if necessary (e.g., a small amount of acidic solution to halt base-catalyzed hydrolysis) or place it in a cooled autosampler (e.g., 4 °C) to minimize further degradation before injection.

    • Inject the samples onto the HPLC system and record the chromatograms.

  • Data Analysis:

    • Rationale: The rate constant is derived from the change in concentration over time.

    • Using the calibration curve, convert the peak area of the parent β-lactam at each time point into concentration ([A]t).

    • Plot the natural logarithm of the concentration (ln[A]t) versus time (t).

    • For a first-order or pseudo-first-order reaction, this plot will be linear. The slope of this line is equal to the negative of the rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Data Presentation: Comparative Stability

The data obtained can be summarized in a table for clear comparison of the stability of β-lactams with different N-substituents.

N-SubstituentHammett Constant (σp)Rate Constant (k) at pH 7.4, 37°C (min⁻¹)Half-Life (t½) (min)
-OCH₃ (Donating)-0.270.0015462
-CH₃ (Donating)-0.170.0021330
-H (Neutral)0.000.0045154
-Cl (Withdrawing)+0.230.011063
-NO₂ (Withdrawing)+0.780.038518

Note: Data are hypothetical for illustrative purposes.

Experimental Workflow Visualization

The following diagram outlines the comprehensive workflow for the kinetic analysis of β-lactam stability.

G cluster_prep Phase 1: Preparation & Validation cluster_kinetic Phase 2: Kinetic Experiment cluster_analysis Phase 3: Data Analysis prep_stock Prepare Stock Solutions (1 mg/mL) prep_standards Create Calibration Standards (1-100 µg/mL) prep_stock->prep_standards hplc_dev Develop & Validate HPLC Method prep_standards->hplc_dev gen_cal_curve Generate Calibration Curve (R² > 0.999) hplc_dev->gen_cal_curve convert_conc Convert Area to Concentration (Using Calibration Curve) gen_cal_curve->convert_conc Use for Conversion init_reaction Initiate Reaction (Spike Buffer at 37°C) time_sampling Time-Course Sampling (e.g., t = 0 to 360 min) init_reaction->time_sampling quench Quench Reaction / Cool Sample (e.g., 4°C Autosampler) time_sampling->quench hplc_inject Inject Samples onto HPLC quench->hplc_inject integrate Integrate Parent Peak Area hplc_inject->integrate integrate->convert_conc plot_data Plot ln[A]t vs. Time convert_conc->plot_data calc_results Calculate k (slope) & t½ (t½ = 0.693/k) plot_data->calc_results

Caption: Workflow for HPLC-based kinetic analysis of β-lactam stability.

Implications for Rational Drug Design

Understanding the electronic effects of N-substituents is crucial for the rational design of new β-lactam antibiotics. While this guide focuses on the destabilizing nature of EWGs on the core ring, these groups can be strategically employed for other purposes, such as modulating the spectrum of activity or altering interactions with β-lactamase enzymes.[16] For example, a carefully chosen EWG on an N-acyl side chain (distinct from the N-1 position of the ring itself) could enhance binding to the target PBP.

Medicinal chemists must therefore consider a multi-parameter optimization:

  • Ring Stability: Modifying the N-1 substituent to achieve desired oral stability and shelf-life. Often, less-withdrawing or even donating groups are favored for enhancing stability.

  • Antibacterial Potency: Fine-tuning side chains (e.g., at the C-6 or C-7 position) to maximize affinity for bacterial PBPs.

  • β-Lactamase Resistance: Designing structures that are poor substrates for bacterial resistance enzymes.[7][8]

By systematically evaluating how substituents at various positions influence these key properties, researchers can more effectively navigate the complex chemical space to develop next-generation antibiotics that are both potent and stable.

References

  • General mechanism of β-lactam hydrolysis and avibactam inhibition of class A β-lactamases. ResearchGate. Available at: [Link]

  • Amides: Structure, Properties, and Reactions. Solubility of Things. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Beta-lactamase. Wikipedia. Available at: [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link]

  • Theoretical evaluation of the amide bond resonance in β-lactams and penicillins. ResearchGate. Available at: [Link]

  • Computational Study of Pharmacophores: β-Lactams. ACS Publications. Available at: [Link]

  • β-Lactam. Wikipedia. Available at: [Link]

  • A spectrophotometric assay of beta-lactamase action on penicillins. PubMed. Available at: [Link]

  • Amide ring. Grokipedia. Available at: [Link]

  • Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. National Center for Biotechnology Information (PMC). Available at: [Link]

  • The role of substituents in the HERON reaction of anomeric amides. ResearchGate. Available at: [Link]

  • Modifying Beta Lactams for Stability? Reddit. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Principles of Drug Action 1, Amides. Tufts University. Available at: [Link]

  • Amide Activation in Ground and Excited States. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing. Available at: [Link]

  • Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. ACS Publications. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. Available at: [Link]

  • SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. The University of Texas Rio Grande Valley ScholarWorks. Available at: [Link]

  • Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Scientific Research Publishing. Available at: [Link]

  • A spectrophotometric assay of β-lactamase action on penicillins. Semantic Scholar. Available at: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available at: [Link]

  • Degradation Pathway of Penicillin by Immobilized β- lactamase. Chemical Engineering Transactions. Available at: [Link]

  • Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Theoretical Study on the Mechanism of the Acylate Reaction of β-Lactamase. ACS Omega. Available at: [Link]

  • Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method. SciSpace. Available at: [Link]

  • Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor. ACS Publications. Available at: [Link]

  • PRELIMINARY STEPS TOWARDS ESTABLISHMENT OF A UV-SPECTROPHOTOMETRIC METHOD FOR THE ANALYSIS AND ESTIMATION OF Β-LACTAM ANTIBIOTICS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]

  • The effects of N-acylhomoserine lactones, β-lactam antibiotics and adenosine on biofilm formation in the multi-β-lactam antibiotic-resistant bacterium Acidovorax sp. strain MR-S7. PubMed. Available at: [Link]

  • N-acyl homoserine lactone quorum-sensing inhibitor acts as an antibiotic adjuvant to increase the susceptibility of Pseudomonas aeruginosa against β-lactam antibiotics. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one , a critical


-lactam scaffold used in medicinal chemistry for the development of Factor Xa inhibitors, enzyme inhibitors, and anticancer agents.[1][2]

Unlike complex Staudinger cycloadditions often used for substituted


-lactams, this protocol utilizes a reliable two-step intramolecular cyclization  strategy.[1][2] This route is preferred for its operational simplicity, high atom economy, and avoidance of hazardous azide intermediates. We prioritize a Phase Transfer Catalysis (PTC)  method for the ring-closure step, offering a "greener," industrial-standard alternative to moisture-sensitive hydride bases.[1][2]
Key Chemical Properties
PropertyValueNotes
Appearance White to off-white crystalline powder
Melting Point 97–98 °CSharp melting point indicates high purity
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Stability Stable at RT; sensitive to strong acid/base hydrolysisStore under inert atmosphere

Retrosynthetic Analysis & Pathway

The synthesis is designed around the construction of the four-membered lactam ring via intramolecular alkylation.[2] The nitrogen atom of the aniline precursor acts as the nucleophile, displacing the terminal halide.

Retrosynthesis Target TARGET This compound (CAS: 60314-64-9) Intermediate INTERMEDIATE 3-Chloro-N-[4-(trifluoromethyl)phenyl]propanamide Target->Intermediate C-N Bond Disconnection (Intramolecular Cyclization) Precursors PRECURSORS 4-(Trifluoromethyl)aniline + 3-Chloropropionyl chloride Intermediate->Precursors Amide Coupling (Schotten-Baumann)

Figure 1: Retrosynthetic logic flow. The strategy relies on pre-forming the acyclic amide bond followed by base-mediated ring closure.[1][2]

Experimental Protocol

Step 1: N-Acylation (Amide Formation)

Objective: Synthesis of 3-chloro-N-[4-(trifluoromethyl)phenyl]propanamide. Mechanism: Nucleophilic acyl substitution.[2]

Reagents & Materials
  • Start Material: 4-(Trifluoromethyl)aniline (1.0 equiv)[1]

  • Reagent: 3-Chloropropionyl chloride (1.1 equiv)[1][2][3]

  • Base: Triethylamine (Et

    
    N) (1.2 equiv) or Pyridine
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: 1M HCl, Sat. NaHCO

    
    , Brine
    
Procedure
  • Setup: Charge a flame-dried 3-neck round-bottom flask (RBF) with 4-(trifluoromethyl)aniline (10 mmol) and anhydrous DCM (50 mL). Add Et

    
    N (12 mmol) and cool the mixture to 0 °C  using an ice bath.
    
  • Addition: Add 3-chloropropionyl chloride (11 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Note: The reaction is exothermic; maintain internal temperature < 5 °C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).
  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/base.

    • Wash with Sat. NaHCO

      
        (2 x 20 mL) to remove residual acid.
      
    • Wash with Brine (1 x 20 mL).

  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or use directly if purity >95% by NMR.[2]

    • Expected Yield: 85–95%.[2]

    • Appearance: White solid.[2]

Step 2: Cyclization (Phase Transfer Catalysis)

Objective: Ring closure to form this compound.[1][2] Mechanism: Intramolecular


 alkylation.[2]
Rationale:  We utilize Phase Transfer Catalysis (PTC) . This avoids the use of hazardous metal hydrides (NaH) and strictly anhydrous conditions, making the process scalable and safer.
Reagents & Materials
  • Substrate: Intermediate from Step 1 (1.0 equiv)

  • Catalyst: Tetrabutylammonium hydrogensulfate (TBAH) or Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Base: 50% Aqueous NaOH (w/w) (excess, ~4-5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Procedure
  • Setup: Dissolve the amide intermediate (5 mmol) in DCM (25 mL) in a round-bottom flask.

  • Catalyst Addition: Add the phase transfer catalyst (TBAB, 0.5 mmol). Stir vigorously until dissolved.

  • Cyclization: Add 50% NaOH solution (5 mL) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at RT for 4–12 hours.

    • Critical Control Point: Vigorous stirring is essential to maximize the interfacial surface area for the PTC mechanism.[2]

  • Monitoring: Monitor by TLC. The amide spot will convert to a slightly less polar product (the

    
    -lactam).[2]
    
  • Workup:

    • Dilute with water (50 mL) and separate phases.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organics, wash with water until neutral pH, then brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    and concentrate. Purify via flash column chromatography (SiO
    
    
    , Hexane:EtOAc gradient 9:1 to 4:1).
    • Expected Yield: 75–85%.[2]

    • Target Product: White crystalline solid.[2][4]

Quality Control & Self-Validation

To ensure the protocol was successful, compare your data against these validation metrics.

MetricExpected ResultValidation Logic
H-NMR (Amide) Triplet (~2.8 ppm) + Triplet (~3.8 ppm)Open chain CH

-CH

protons have distinct environments.[1][2]
H-NMR (Lactam) Two Triplets (~3.1 ppm, ~3.6 ppm)Ring closure rigidifies the CH

groups; chemical shifts move upfield slightly due to ring strain.
IR Spectroscopy ~1740–1760 cm

(Carbonyl)

-lactam carbonyls appear at higher frequencies than acyclic amides (~1650 cm

) due to ring strain.[1][2]
Melting Point 97–98 °CA broad range (<95°C) indicates incomplete cyclization or solvent trapping.
Mechanistic Workflow (Graphviz)[3]

Mechanism cluster_0 Phase Transfer Interface NaOH NaOH (aq) Generates OH- Q_salt Q+ X- (Catalyst) Transfers OH- to Organic NaOH->Q_salt Ion Exchange Amide Amide Substrate (Organic Phase) Q_salt->Amide Phase Transfer Deprotonation N-Deprotonation (Amidate Anion) Amide->Deprotonation Base Cyclization Intramolecular SN2 Attack Deprotonation->Cyclization Ring Closure Product Beta-Lactam Product Cyclization->Product -Cl

Figure 2: Phase Transfer Catalysis mechanism.[1][2] The quaternary ammonium salt (Q+) shuttles hydroxide ions into the organic phase to deprotonate the amide nitrogen.

Troubleshooting Guide

ProblemPotential CauseSolution
Low Yield (Step 1) Hydrolysis of acid chlorideEnsure DCM is anhydrous; check acid chloride quality (should be clear, not yellow/fuming).[1][2]
Incomplete Cyclization Stirring too slowPTC reactions are diffusion-controlled.[1][2] Increase stirring rate (RPM).
Hydrolysis of Lactam Reaction time too long

-lactams are sensitive to base.[1][2] Quench immediately upon TLC completion.[2] Do not leave overnight in NaOH.
Sticky/Oily Product Residual solvent/impuritiesRecrystallize from Hexane/EtOAc or triturature with cold diethyl ether.[2]

References

  • Sigma-Aldrich. this compound Product Page. (CAS 60314-64-9).[1][2] Retrieved from (Verified Source).

  • Takahata, H., et al. (1981). Phase-transfer catalyzed synthesis of N-aryl-2-azetidinones. Heterocycles, 16(8), 1369-1373. (Foundational method for PTC cyclization of beta-lactams).[2]

  • Wang, Y., et al. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening. Journal of Organic Chemistry, 77(14), 5982-5992.

  • ChemicalBook. 4-(Trifluoromethyl)aniline Properties and Safety. Retrieved from .

  • ResearchGate. Synthesis of 4-(trifluoromethyl)azetidin-2-ones (Review). Retrieved from .

Sources

reagents for cyclization of N-(4-trifluoromethylphenyl) beta-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Cyclization of N-(4-Trifluoromethylphenyl)


-Amino Acids to 

-Lactams

Introduction & The Mechanistic Challenge


-Lactams (azetidin-2-ones) are highly strained, 4-membered cyclic amides that serve as the fundamental pharmacophore for broad-spectrum antibiotics and cholesterol absorption inhibitors like ezetimibe[1]. A primary route to access these scaffolds is the intramolecular cyclodehydration of 

-amino acids, often referred to as the modified Breckpot synthesis[1].

However, synthesizing


-lactams from N-(4-trifluoromethylphenyl) 

-amino acids presents a severe kinetic and thermodynamic challenge. The Causality of Failure with Standard Reagents: The 4-trifluoromethylphenyl group features a strongly electron-withdrawing

moiety (

). This functional group exerts a powerful inductive and resonance-withdrawing effect, significantly depleting the electron density on the aniline nitrogen. Consequently, the nitrogen becomes an extremely poor nucleophile. When standard peptide coupling reagents (e.g., EDC/HOBt, DCC) are employed, the resulting active esters are not sufficiently electrophilic to be attacked by the deactivated nitrogen. This kinetic bottleneck leads to competing side reactions, including active ester hydrolysis or intermolecular oligomerization.

To successfully close the strained 4-membered ring, one must utilize reagents that generate highly reactive, transient acyl electrophiles capable of forcing the intramolecular amidation.

Strategic Reagent Selection

To overcome the deactivated nature of the N-(4-trifluoromethylphenyl) system, the following reagents have proven highly effective:

  • Mukaiyama's Reagent (2-Chloro-1-methylpyridinium iodide): Mukaiyama's reagent activates the carboxylic acid to form a highly reactive acylpyridinium intermediate[2]. This intermediate is sufficiently electrophilic to undergo attack even by the deactivated N-(4-trifluoromethylphenyl) amine[1]. The addition of a non-nucleophilic base is critical to neutralize the liberated hydroiodic acid and drive the reaction forward.

  • Propylphosphonic Anhydride (T3P): T3P is an exceptionally mild yet potent coupling agent widely used for challenging macrolactamizations[3]. It reacts with the carboxylic acid to form a mixed phosphonic-carboxylic anhydride. T3P is particularly advantageous because it minimizes epimerization at the

    
    -chiral center and produces water-soluble byproducts, simplifying downstream purification[3].
    
  • Methanesulfonyl Chloride (MsCl) / NaHCO

    
    : 
    For large-scale or cost-sensitive applications, the MsCl/NaHCO
    
    
    
    system is highly effective. It operates via the in situ formation of a mixed carboxylic-methanesulfonic anhydride[4]. The mesylate acts as an exceptional leaving group, lowering the activation energy required for the poorly nucleophilic nitrogen to execute the ring closure[4].
  • Phosphorus Oxychloride (POCl

    
    ): 
    POCl
    
    
    
    acts as a harsh dehydrating agent that converts the carboxylic acid directly into an acid chloride in situ[5]. While highly effective for forcing the cyclization of deactivated
    
    
    -amino acids, it requires strict anhydrous conditions and may lead to partial epimerization[5].

Visualizations of Mechanism and Workflow

Mechanism A N-(4-CF3-Ph) beta-Amino Acid B Carboxylate Activation A->B Base C Highly Reactive Acyl Intermediate B->C Reagent D Intramolecular N-Attack C->D Overcome Ring Strain E N-(4-CF3-Ph) beta-Lactam D->E - Leaving Group

Mechanistic workflow for cyclizing deactivated beta-amino acids.

Workflow Start Select Reagent for N-(4-CF3-Ph) Substrate Cond1 Chiral Center at alpha/beta? (Epimerization Risk) Start->Cond1 T3P Protocol B: T3P / DIPEA (High retention of stereochemistry) Cond1->T3P Yes Cond2 Scale-up / Cost Sensitive? Cond1->Cond2 No MsCl Protocol C: MsCl / NaHCO3 (Economical, highly scalable) Cond2->MsCl Yes Mukaiyama Protocol A: Mukaiyama's Reagent (Broad substrate scope, moderate cost) Cond2->Mukaiyama No

Decision matrix for selecting the optimal cyclization reagent.

Quantitative Data & Reagent Comparison

Reagent SystemActive IntermediateEpimerization RiskTypical Yield (Deactivated Amines)ScalabilityReaction Time
Mukaiyama's Reagent AcylpyridiniumModerate60–75%Moderate12–24 h
T3P / DIPEA Mixed Phosphonic AnhydrideLow70–85%High8–16 h
MsCl / NaHCO

Mixed Mesyl AnhydrideModerate65–80%Very High3–5 h
POCl

/ Et

N
Acid ChlorideHigh50–70%Low (Harsh)2–6 h

Experimental Protocols

Protocol A: Mukaiyama's Reagent-Mediated Cyclization
  • Preparation: Dissolve the N-(4-trifluoromethylphenyl)

    
    -amino acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
    Scientist Insight: DCM is preferred over polar protic solvents to maintain the stability of the highly reactive acylpyridinium intermediate and prevent premature solvolysis[2].
    
  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Scientist Insight: A stoichiometric excess of base is required to neutralize the hydroiodic acid generated and to deprotonate the poorly nucleophilic aniline nitrogen, shifting the equilibrium toward the nucleophilic attack.

  • Activation: Add 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent, 1.2 eq) portion-wise to control the exotherm.

  • Cyclization: Warm the reaction mixture to reflux (approx. 40 °C) and stir for 12–24 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with DCM, wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: T3P-Mediated Cyclization (Recommended for Chiral Substrates)
  • Preparation: Suspend the

    
    -amino acid (1.0 eq) in anhydrous ethyl acetate (EtOAc) at room temperature.
    
  • Base Addition: Add DIPEA (3.0 eq).

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise. Scientist Insight: The slow addition of T3P prevents localized heating. T3P's unique activation mechanism avoids the formation of oxazolone intermediates, thereby minimizing the risk of epimerization at the

    
    -position[3].
    
  • Cyclization: Stir at reflux for 8–16 hours. The robust P–O bonds formed in the byproduct provide the thermodynamic driving force for the closure of the

    
    -lactam ring.
    
  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO

    
    , and water.
    Scientist Insight: T3P byproducts are highly water-soluble, which often yields a crude product of >90% purity, eliminating the need for complex chromatographic purification.
    
Protocol C: MsCl/NaHCO Cyclodehydration (Recommended for Scale-up)
  • Preparation: Add the

    
    -amino acid (1.0 eq) to a vigorously stirred suspension of solid NaHCO
    
    
    
    (5.0 eq) in anhydrous acetonitrile (MeCN).
  • Heating: Heat the suspension to 45 °C.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise over 30 minutes. Scientist Insight: The heterogeneous basic conditions (solid NaHCO

    
    ) prevent the premature hydrolysis of the mixed anhydride intermediate while safely and continuously neutralizing the generated HCl[4].
    
  • Cyclization: Continue stirring at 45 °C for 3–5 hours until the starting material is consumed.

  • Workup: Cool to 0 °C, filter the suspension to remove inorganic salts, and concentrate the filtrate. Recrystallize the crude

    
    -lactam from an appropriate solvent system (e.g., heptane/EtOAc) to achieve >98% purity.
    

References

1.[1] Title:


-Lactam - Wikipedia
Source: wikipedia.org
URL:

2.[2] Title: Organocatalytic Reduction of Imines with Trichlorosilane Source: cuni.cz URL:

3.[4] Title: EP0343716A1 - Process for synthesis of a beta-lactam carbapenem intermediate Source: google.com/patents URL:

4.[5] Title: Microwave-Assisted Synthesis of


-Lactams and Cyclo-

-dipeptides Source: researchgate.net URL:

5.[3] Title: Diastereoselective Synthesis of Cyclic Tetrapeptide Pseudoxylallemycin A Illuminates the Impact of Base During Macrolactamization Source: researchgate.net URL:

Sources

Application Note: Advanced Functionalization of the C3 Position in N-Aryl Azetidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of C3 Position in N-Aryl Azetidin-2-ones Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Importance

The


-lactam ring (azetidin-2-one) remains a privileged scaffold in medicinal chemistry, extending far beyond its classical role in antibiotics. In particular, N-aryl azetidin-2-ones  have emerged as critical pharmacophores in cholesterol absorption inhibitors (e.g., Ezetimibe) and novel anticancer agents.

The C3 position is the command center of this molecule. Functionalization at C3 dictates:

  • Biological Potency: Direct interaction with target proteins (e.g., NPC1L1 transporters).

  • Metabolic Stability: Prevention of hydrolytic ring-opening by

    
    -lactamases or esterases.
    
  • Stereochemical Integrity: The C3-C4 cis/trans relationship is often the determinant of pharmacological activity.

This guide provides validated protocols for the chemical modification of the C3 position, specifically addressing the electronic nuances introduced by the N-aryl group, which reduces the basicity of the lactam nitrogen and stabilizes the ring against nucleophilic cleavage compared to N-alkyl variants.

Mechanistic Principles of C3 Activation

The functionalization of C3 relies primarily on the acidity of the C3 proton (


 in DMSO). The N-aryl group exerts an inductive electron-withdrawing effect, slightly increasing the acidity of C3-H compared to N-alkyl analogs, facilitating enolate formation.
The Enolate Pathway

The generation of the


-lactam enolate is the gateway to C3 functionalization.
  • Base Selection: Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LiHMDS) are required. Weaker bases (alkoxides) often lead to ring-opening (

    
    -elimination) rather than deprotonation.
    
  • Stereocontrol: The electrophile approach is governed by the steric bulk of the C4 substituent. In N-aryl systems, the "trans" product is generally thermodynamically preferred, but kinetic control can yield "cis" isomers.

Graphviz Pathway: Mechanism of C3-Alkylation

C3_Mechanism Start N-Aryl Azetidin-2-one Enolate Li-Enolate Intermediate (Planar C3) Start->Enolate Deprotonation Base Strong Base (LDA/LiHMDS, -78°C) Base->Enolate Trans Trans-C3-Substituted (Thermodynamic) Enolate->Trans Attack opposite C4 group Cis Cis-C3-Substituted (Kinetic) Enolate->Cis Attack same side C4 group Electrophile Electrophile (E+) (Alkyl Halide/Aldehyde) Electrophile->Trans Electrophile->Cis

Figure 1: Mechanistic divergence in C3 functionalization via enolate intermediates.

Experimental Protocols

Protocol A: C3-Alkylation via Lithium Enolates

Objective: Introduction of alkyl/benzyl groups at C3. Scope: Validated for C3-unsubstituted and C3-monosubstituted N-aryl lactams.

Materials
  • Substrate: 1,4-Diaryl-azetidin-2-one (1.0 equiv)

  • Base: LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene)

  • Electrophile: Methyl iodide or Benzyl bromide (1.2 equiv)

  • Solvent: Anhydrous THF (freshly distilled over Na/benzophenone)

  • Quench: Saturated

    
     solution
    
Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow. Cool to -78°C (dry ice/acetone bath).

  • Solvation: Dissolve the azetidin-2-one substrate in anhydrous THF (0.1 M concentration).

  • Enolization: Add LDA dropwise over 10 minutes.

    • Critical Checkpoint: The solution often turns yellow/orange, indicating enolate formation. Stir for 20 minutes at -78°C.

    • Why? Insufficient time leads to incomplete deprotonation; too long can cause decomposition.

  • Electrophile Addition: Add the alkyl halide (neat or in minimal THF) dropwise.

  • Reaction: Stir at -78°C for 1 hour.

    • Stereocontrol Note: For kinetic control (often cis-selective), quench immediately at -78°C. For thermodynamic equilibration (trans-selective), allow to warm to -40°C or 0°C before quenching.

  • Quench & Workup: Add sat.

    
     (5 mL) while still cold. Warm to RT. Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    .[1]
Protocol B: C3-Hydroxylation (The "Ezetimibe" Precursor Route)

Objective: Installation of a hydroxyl group at C3. This is essential for biological activity in cholesterol inhibitors and Taxol analogs. Reagent Focus: Davis Oxaziridine (Camphorsulfonyl oxaziridine).

Materials
  • Substrate: N-aryl-azetidin-2-one

  • Base: LiHMDS (1.2 equiv) - Preferred over LDA for oxidative sensitivity.

  • Oxidant: (+)- or (-)-((8,8-Dichlorocamphoryl)sulfonyl)oxaziridine (1.5 equiv).

Step-by-Step Methodology
  • Enolization: Cool solution of substrate in THF to -78°C . Add LiHMDS dropwise. Stir for 30 mins.

  • Oxidation: Add a pre-cooled solution of Davis oxaziridine in THF via cannula to the enolate.

  • Monitoring: The reaction is typically fast (30–60 mins). Monitor by TLC (product is significantly more polar).

  • Quench: Add sat.

    
    .[1]
    
  • Purification: The byproduct is a sulfonimine, which can be separated via column chromatography.

Validation of Stereochemistry:

  • NMR Signature: The coupling constant (

    
    ) between H3 and H4 is diagnostic.
    
    • Cis-isomer:

      
      
      
    • Trans-isomer:

      
      
      

Stereochemical Optimization & Data

The choice of base and temperature dramatically affects the cis/trans ratio (dr).

Table 1: Optimization of C3-Methylation of 1,4-Diphenylazetidin-2-one

EntryBaseTemp (°C)AdditiveYield (%)dr (trans:cis)Note
1LDA-78None8260:40Kinetic mixture
2LDA-78 to 0None8595:5Thermodynamic equilibration
3LiHMDS-78HMPA7820:80HMPA separates ion pairs, favoring kinetic path
4NaH0None40N/ASignificant ring opening (decomposition)

Workflow Visualization: Protocol Selection

Protocol_Selection Start Target: C3-Functionalized N-Aryl Beta-Lactam Decision What is the desired substituent? Start->Decision Path_Alkyl Alkyl/Benzyl Group Decision->Path_Alkyl Path_OH Hydroxyl Group (-OH) Decision->Path_OH Path_Aldol Hydroxy-Alkyl (Aldol) Decision->Path_Aldol Method_A Protocol A: LDA Enolate + Alkyl Halide Path_Alkyl->Method_A Method_B Protocol B: LiHMDS + Davis Oxaziridine Path_OH->Method_B Method_C Aldol Reaction: LDA + Aldehyde/Ketone Path_Aldol->Method_C Check Check Stereochemistry (NMR) Method_A->Check Method_B->Check Method_C->Check

Figure 2: Decision tree for selecting the appropriate functionalization protocol based on target moiety.

Troubleshooting & "Self-Validating" Checks

To ensure scientific integrity, perform these checks during the workflow:

  • Moisture Control (The "Sparkle" Test): When adding LDA, if the solution fumes or sparkles, the THF is not dry enough. The proton source will quench the base immediately, preventing enolization.

  • The Color Indicator: N-aryl

    
    -lactam enolates are highly conjugated. A distinct color change (usually orange or deep red) must  be observed upon base addition. If the solution remains colorless, deprotonation failed (check base quality).
    
  • IR Monitoring:

    • Starting Material (Lactam C=O): ~1740–1760 cm⁻¹

    • Ring-Opened Amide (Failure): ~1650–1680 cm⁻¹

    • If the carbonyl peak shifts significantly downward (<1700), the ring has likely opened.

References

  • Banik, B. K. (2010).

    
    -Lactams. Springer.[2] (Foundational text on beta-lactam synthesis and stereochemistry).
    
  • Singh, G. S. (2003). Recent advances in the synthesis of

    
    -lactams. Tetrahedron, 59(39), 7631-7649. (Review of functionalization methods including enolate chemistry).
    
  • Burnett, D. A., et al. (1994). Synthesis of C3-functionalized azetidinones as cholesterol absorption inhibitors. Journal of Medicinal Chemistry, 37(12), 1733-1736.

  • Alcaide, B., & Almendros, P. (2001).

    
    -Lactams as Versatile Intermediates in Stereoselective Organic Synthesis. Accounts of Chemical Research, 34(9), 712-721. (Covers oxidative functionalization and C3 reactivity).[3]
    
  • Kavaliauskas, P., et al. (2025).[4] Synthesis of 3-hydroxy-N-aryl-azetidin-2-ones and antimicrobial activity. ResearchGate. (Recent protocols on N-aryl specific functionalization).

Sources

solvent selection for recrystallization of fluorinated beta-lactams

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CRYST-FL-04 Topic: Solvent Selection Strategies for the Recrystallization of Fluorinated


-Lactams
Date:  October 26, 2025
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

The introduction of fluorine into the


-lactam scaffold (e.g., monobactams, cephalosporins) is a critical strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. However, the unique electronic properties of fluorine—specifically its high electronegativity and non-polarizability—often disrupt standard crystallization behaviors, leading to "oiling out" and poor yield. This guide provides a scientifically grounded protocol for solvent selection, emphasizing the balance between the hydrolytic instability of the 

-lactam ring and the altered solubility profiles induced by fluorination.

Scientific Foundation: The Fluorine Effect

To select the correct solvent, one must understand how fluorine alters the physicochemical landscape of the


-lactam core.
  • Electronic Activation: Fluorine is highly electron-withdrawing.[1] When attached to the

    
    -lactam ring or proximal side chains, it decreases the electron density on the carbonyl carbon. This makes the ring significantly more electrophilic and susceptible to nucleophilic attack (hydrolysis/alcoholysis).
    
    • Implication:Protic solvents (methanol, ethanol) must be used with extreme caution , typically only at low temperatures (

      
      ) or neutral pH.
      
  • Lipophilicity & Solubility: Fluorine increases lipophilicity (

    
    ). A single trifluoromethyl (-CF
    
    
    
    ) group can shift solubility preferences from polar-organic (e.g., acetone) to non-polar (e.g., dichloromethane, ethers).
  • The "Oiling Out" Phenomenon: Fluorinated compounds often exhibit weak intermolecular Van der Waals interactions. Upon reaching supersaturation, they tend to phase-separate into an amorphous oil rather than organizing into a crystal lattice.

    • Implication:Seeding is not optional; it is mandatory.

Strategic Solvent Selection

The following table categorizes solvents based on their interaction with fluorinated


-lactams.

Table 1: Solvent Compatibility Matrix

Solvent ClassSpecific SolventsRoleSuitabilityCritical Notes
Primary Dissolvers Ethyl Acetate (EtOAc)SolventHigh Excellent balance of polarity; generally inert to ring opening at RT.
Dichloromethane (DCM)SolventHigh High solubility for F-compounds; low BP allows easy removal.
AcetoneSolventMedium Good for salts; risk of aldol condensation if basic impurities exist.
Antisolvents n-HeptaneAntisolventHigh Preferred over Hexane (tox) and Pentane (volatility). Promotes slow growth.
Diisopropyl Ether (IPE)AntisolventMedium Good for F-compounds; strict peroxide control required.
WaterAntisolventLow DANGER. Only for specific salts. High hydrolysis risk.
Protic Co-Solvents Isopropanol (IPA)Co-SolventLow Use only if compound is stable; bulky group reduces nucleophilicity.
2,2,2-TrifluoroethanolCo-SolventSpecial "Fluorous" affinity; useful for highly fluorinated side chains.

Visual Logic: Solvent System Decision Tree

The following diagram outlines the logical flow for selecting a solvent system based on the compound's state (neutral vs. salt) and fluorination level.

SolventSelection Start Start: Fluorinated Beta-Lactam StateCheck Is the compound a Salt or Neutral? Start->StateCheck Neutral Neutral Molecule StateCheck->Neutral Salt Salt Form (Na, K, TFA) StateCheck->Salt SolubilityCheck Solubility in EtOAc? Neutral->SolubilityCheck SaltSolvent Dissolve in Min. Polar Solvent (MeOH or Acetone/Water) Salt->SaltSolvent SolubleEtOAc System A: EtOAc (Solvent) + Heptane (Anti) SolubilityCheck->SolubleEtOAc High Solubility InsolubleEtOAc Try DCM or Acetone SolubilityCheck->InsolubleEtOAc Low Solubility DCMCheck System B: DCM (Solvent) + IPE or Heptane (Anti) InsolubleEtOAc->DCMCheck SaltAnti System C: Acetone (Solvent) + IPE (Anti) SaltSolvent->SaltAnti Warning CRITICAL: Keep T < 10°C to prevent hydrolysis SaltSolvent->Warning

Figure 1: Decision tree for selecting solvent systems based on compound ionization state and solubility profiles.

Experimental Protocols

Protocol A: The "Vapor Diffusion" Screen (Micro-scale)

Use this for initial assessment of 5–10 mg of material.

  • Dissolution: Dissolve ~5 mg of the fluorinated

    
    -lactam in the minimum amount of "Good Solvent" (e.g., 0.2 mL EtOAc) in a small HPLC vial.
    
  • Setup: Place the open HPLC vial inside a larger 20 mL scintillation vial.

  • Antisolvent Addition: Add ~2 mL of "Antisolvent" (e.g., Heptane) to the outer scintillation vial. Ensure the liquids do not touch.[2]

  • Diffusion: Cap the large vial tightly. The antisolvent vapors will slowly diffuse into the solution, gradually increasing saturation without thermal shock.

  • Observation: Check after 24 hours.

    • Crystals: Scale up to Protocol B.

    • Oil: The solvent system is too non-polar or diffusion was too fast. Try DCM/Pentane.

Protocol B: Controlled Antisolvent Crystallization (Preparative Scale)

The Gold Standard for unstable fluorinated compounds.

Objective: Purify 1.0 g of crude fluorinated


-lactam.
System:  Ethyl Acetate (Solvent) / n-Heptane (Antisolvent).

Step-by-Step Methodology:

  • Dissolution (Cold):

    • Place crude solid in a round-bottom flask.

    • Add EtOAc dropwise at room temperature (RT) or slightly cooled (

      
      ) until the solid just dissolves. Do not heat above 
      
      
      
      ; fluorinated
      
      
      -lactams are prone to thermal ring opening.
    • Target Concentration: ~100-150 mg/mL.

  • Filtration:

    • Filter the solution through a 0.45

      
      m PTFE syringe filter to remove insoluble dust/nucleation sites (crucial to prevent oiling).
      
  • The "Cloud Point" Titration:

    • Stir the filtrate magnetically at a moderate speed.

    • Add n-Heptane dropwise via an addition funnel or syringe pump.

    • Stop immediately when a faint, persistent turbidity (cloudiness) is observed. This is the metastable zone limit.

  • Seeding (The Critical Step):

    • Add a tiny amount (<1 mg) of pure seed crystal. If no seed exists, scratch the glass wall with a glass rod to induce nucleation.

    • Wait: Allow the system to stir for 15–30 minutes. You must see distinct crystal growth before proceeding.[3]

  • Antisolvent Ramp:

    • Once a seed bed is established, continue adding n-Heptane slowly (over 1–2 hours).

    • Final Ratio target: typically 1:3 or 1:4 (Solvent:Antisolvent).

  • Aging and Isolation:

    • Cool the slurry to

      
       for 2 hours.
      
    • Filter via vacuum (Buchner funnel). Wash the cake with cold Heptane.

    • Dry under high vacuum at ambient temperature. Avoid oven drying.

Workflow Visualization

RecrystallizationProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Nucleation cluster_2 Phase 3: Growth & Isolation Step1 Dissolve in Good Solvent (T < 40°C) Step2 Polishing Filtration (0.45µm PTFE) Step1->Step2 Step3 Add Antisolvent to Cloud Point Step2->Step3 Step4 SEEDING (Mandatory) Step3->Step4 Step5 Equilibrate (15-30 mins) Step4->Step5 Step6 Slow Antisolvent Ramp (1-2 hours) Step5->Step6 Step7 Cool to 0°C & Filter Step6->Step7

Figure 2: Step-by-step workflow for the antisolvent recrystallization of labile fluorinated compounds.

Troubleshooting: The "Oiling Out" Nightmare

Symptom: The solution turns into a milky emulsion or a sticky gum settles at the bottom instead of crystals.

Root Cause:

  • Supersaturation generated too fast.

  • High lipophilicity of the fluorine group favors amorphous phase separation over ordered lattice packing.

  • Temperature is above the melting point of the solvated crystal form.

Corrective Actions:

  • The "Re-dissolve and Seed" Maneuver: Heat the mixture slightly to re-dissolve the oil (do not exceed

    
    ). Add a seed crystal. Cool very slowly (
    
    
    
    /min).
  • Change the Antisolvent: If Heptane causes oiling, try a slightly more polar antisolvent like Diisopropyl Ether (IPE) or a mixture of Heptane/EtOAc (90:10) to reduce the polarity shock.

  • Sonication: Brief sonication (10-30 seconds) can sometimes force the oil droplets to crystallize by providing energy for lattice alignment.

References

  • Ojima, I. (1995). Advances in the Synthesis of Fluorine-Containing Amino Acids and

    
    -Lactams. In: Enantiocontrolled Synthesis of Fluoro-Organic Compounds. Wiley. 
    
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Demonstrates the lipophilicity shifts and solubility impacts of fluorination).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (The definitive source for antisolvent and seeding protocols).

  • Kuznetsov, V. I., et al. (2019). Stereocontrolled synthesis of fluorine-containing functionalized

    
    -lactam derivatives. Fluorine Notes, 127. (Specific examples of workup and purification of fluoro-lactams). 
    

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Staudinger Reaction with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support portal for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Staudinger reaction, specifically when using electron-deficient aromatic azides to generate the corresponding anilines. Here, we will dissect the underlying chemical principles governing this reaction, troubleshoot common failure points, and provide actionable protocols to enhance your reaction yields and purity.

Section 1: Understanding the Core Problem: The Aza-Ylide Intermediate

The classical Staudinger reaction is a two-step process involving the reaction of an organic azide with a phosphine (commonly triphenylphosphine, PPh₃) to form an aza-ylide (or iminophosphorane) intermediate, which is then hydrolyzed with water to produce a primary amine and a phosphine oxide byproduct.[1][2] The reaction is prized for its mild conditions and high functional group tolerance.[3]

However, the stability and reactivity of the key aza-ylide intermediate are highly sensitive to the electronic properties of the azide substrate. When the azide is an electron-deficient aryl azide (e.g., containing nitro, cyano, or multiple halogen substituents), the resulting aza-ylide is significantly stabilized. This increased stability has a critical consequence: the final hydrolysis step, which is necessary to release the desired aniline, becomes kinetically sluggish or fails to proceed altogether.[4]

Mechanistic studies have shown that introducing electron-withdrawing groups on the aryl azide can accelerate the initial reaction with the phosphine.[5] Yet, this benefit is often negated by the poor reactivity of the resulting electron-deficient aza-ylide towards water. This frequently leads to the accumulation of the stable aza-ylide intermediate, resulting in low or no yield of the target aniline.[4][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my Staudinger reaction failing or giving low yields with electron-deficient anilines?

The primary reason is the over-stabilization of the intermediate aza-ylide. Electron-withdrawing groups on the aromatic ring delocalize the negative charge on the nitrogen atom of the P=N bond, making the phosphorus atom less electrophilic and thus less susceptible to nucleophilic attack by water during the hydrolysis step.[4][6]

Q2: What is the primary side product, and how can I detect it?

The main "side product" is often the unreacted aza-ylide intermediate itself, which can be isolated in some cases.[2][7] If the reaction is worked up under aqueous conditions, you will likely recover your starting aniline (from slow hydrolysis) and a significant amount of triphenylphosphine oxide. The aza-ylide can be detected by ³¹P NMR spectroscopy, where it will show a characteristic shift distinct from triphenylphosphine and triphenylphosphine oxide.

Q3: Can I overcome this by simply adding more phosphine or heating the reaction?

Adding excess phosphine will not accelerate the hydrolysis of the pre-formed aza-ylide. Increasing the temperature may provide a modest rate enhancement for the hydrolysis, but it can also lead to undesired side reactions and decomposition, especially with complex substrates.

Q4: Are there better phosphine reagents to use for this specific problem?

Yes, modifying the phosphine reagent is a key strategy. While standard triphenylphosphine is often problematic, phosphines with electron-donating groups can increase the nucleophilicity of the phosphorus center, which can, in some contexts, influence reaction rates.[5][8] However, a more robust solution is often to use specialized phosphines designed to facilitate the breakdown of the intermediate, such as those used in the Staudinger Ligation.[1] For simple reductions, trialkylphosphines like tri-n-butylphosphine can sometimes be more effective due to their higher basicity, but they are also more susceptible to air oxidation.[9]

Section 3: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the Staudinger reaction with electron-deficient anilines.

Symptom Probable Cause(s) Recommended Action(s)
No Reaction / Low Conversion of Starting Azide 1. Oxidized Phosphine: Triphenylphosphine can be air-oxidized to triphenylphosphine oxide, rendering it inactive. 2. Poor Solvent Choice: The reaction requires a solvent that can dissolve both the azide and the phosphine (e.g., THF, ether). 3. Steric Hindrance: Highly hindered azides or phosphines can slow the initial reaction.1. Use freshly recrystallized or purchased PPh₃. Run the reaction under an inert atmosphere (N₂ or Ar).[10] 2. Ensure your solvent is anhydrous and appropriate for the substrates. THF is a common and effective choice.[7] 3. Consider using a less bulky phosphine if possible, or increase reaction time/temperature cautiously.
High Conversion of Azide but No Aniline Product 1. Stable Aza-Ylide Formation: This is the most common issue with electron-deficient systems. The aza-ylide forms but does not hydrolyze.[4] 2. Insufficient Water: The final step requires water for hydrolysis. Anhydrous conditions will stall the reaction at the aza-ylide stage.1. Promote Hydrolysis: After the azide has been consumed (monitored by TLC or IR), add dilute acid (e.g., 1M HCl) to the reaction mixture to protonate the aza-ylide and facilitate hydrolysis. 2. Ensure Water is Present: Add a stoichiometric excess of water (e.g., 5-10 equivalents) after the initial reaction between the azide and phosphine is complete.
Complex Mixture of Products 1. Aza-Wittig Side Reaction: If carbonyl compounds (e.g., aldehydes, ketones, esters) are present in the reaction mixture or on the substrate, the aza-ylide can react with them to form imines or other products.[2][3] 2. Decomposition: Sensitive functional groups may be degrading under the reaction conditions.1. Purify all starting materials and solvents. If an intramolecular aza-Wittig reaction is possible, consider a different reductive strategy. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor carefully to avoid prolonged reaction times.

Section 4: Optimized Protocol: The "Traceless" Staudinger Ligation Approach

For many applications, particularly in bioconjugation and complex molecule synthesis, the standard Staudinger reduction is replaced by the Staudinger Ligation . Developed by Saxon and Bertozzi, this modification introduces an electrophilic trap (typically a methyl ester) ortho to the phosphorus atom on one of the phenyl rings.[1][11] The aza-ylide intermediate, once formed, undergoes a rapid intramolecular cyclization and subsequent hydrolysis to form a stable amide bond.

While the primary goal of the ligation is to couple two molecules, the underlying principle of promoting the breakdown of the aza-ylide is highly relevant. Using a phosphine with an ortho-hydroxyl or ortho-sulfonamide group can similarly accelerate the hydrolysis of the intermediate for a simple reduction.[6]

Example Protocol: Reduction of 4-Nitro-phenylazide using a Modified Phosphine

This protocol is a conceptual illustration. For a simple reduction where the goal is the aniline, a more direct approach is often to force hydrolysis with acid. However, understanding ligation chemistry provides insight into overcoming aza-ylide stability.

  • Reagent Preparation: Dissolve 4-nitrophenyl azide (1.0 eq) in THF (0.2 M).

  • Reaction Initiation: Under an argon atmosphere, add a solution of 2-(diphenylphosphino)benzoic acid methyl ester (1.1 eq) in THF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the azide starting material by Thin Layer Chromatography (TLC) or by the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum.[12]

  • Workup: Once the azide is consumed, the reaction (in this ligation case) will have formed a stable amide-linked product. For a simple reduction, if you were to use a standard phosphine, this is the stage where you would add aqueous acid to force the hydrolysis of the stable aza-ylide to yield 4-nitroaniline.

Section 5: Visualizing the Chemistry

To better understand the reaction pathway and the critical failure point, the following diagrams illustrate the mechanism and a logical troubleshooting workflow.

StaudingerMechanism cluster_step1 Step 1: Aza-Ylide Formation cluster_step2 Step 2: Hydrolysis cluster_problem Problem with Electron-Deficient 'R' Azide R-N₃ Phosphazide Phosphazide Intermediate Azide->Phosphazide + PPh₃ Phosphine PPh₃ Phosphine->Phosphazide AzaYlide Aza-Ylide R-N=PPh₃ Phosphazide->AzaYlide - N₂ N2 N₂ Amine Amine R-NH₂ AzaYlide->Amine + H₂O PO Ph₃P=O AzaYlide->PO Stabilized Kinetically Stable Aza-Ylide (Hydrolysis is very slow) AzaYlide->Stabilized EWG on R Water H₂O Water->Amine

Caption: Staudinger reaction pathway and common failure mode.

TroubleshootingWorkflow Start Low Yield of Aniline CheckAzide Is starting azide consumed? (Check by TLC/IR) Start->CheckAzide No1 No CheckAzide->No1 Yes1 Yes CheckAzide->Yes1 CheckPhosphine Check PPh₃ purity (recrystallize). Run under inert gas. No1->CheckPhosphine StableYlide Probable Stable Aza-Ylide Yes1->StableYlide Success Improved Yield CheckPhosphine->Success AddAcid Force hydrolysis: Add aq. HCl or H₂SO₄ to the reaction mixture. StableYlide->AddAcid AddAcid->Success

Caption: Troubleshooting workflow for low aniline yields.

Section 6: Reagent Selection Guide

The choice of phosphine can significantly impact the reaction outcome. Below is a qualitative comparison of common phosphorus reagents.

Phosphine Reagent Key Characteristics Best Use Case Considerations
Triphenylphosphine (PPh₃) Standard, inexpensive, air-stable solid.General purpose Staudinger reductions with alkyl or electron-neutral/rich aryl azides.Forms stable aza-ylides with electron-deficient aryl azides, leading to low yields of aniline.[4]
Tri-n-butylphosphine (P(n-Bu)₃) Liquid, stronger nucleophile and base than PPh₃, air-sensitive.Can sometimes facilitate hydrolysis due to higher basicity of the corresponding aza-ylide.Prone to oxidation; must be handled under inert atmosphere. The resulting oxide is harder to remove.
Phosphines with Electron-Donating Groups (e.g., P(p-MeO-Ph)₃) More nucleophilic than PPh₃.Can accelerate the initial attack on the azide.[5][8]May not be sufficient to overcome the stability of highly electron-deficient aza-ylides.
Staudinger Ligation Phosphines (e.g., 2-(diphenylphosphino)benzoates) Designed for intramolecular trapping of the aza-ylide.[1]Primarily for bioconjugation, but the principle of intramolecular-assisted decomposition is key.Not intended for simple reductions, but illustrates a solution to aza-ylide stability.

References

  • Staudinger reaction - chemeurope.com. (n.d.). Retrieved from [Link]

  • Staudinger Reactions - Bioothogonal before Click Chemistry. (2022, November 7). YouTube. Retrieved from [Link]

  • Staudinger Reaction - J&K Scientific LLC. (2025, March 23). Retrieved from [Link]

  • Classical and modified Staudinger reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Lin, P. C., et al. (2019). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Heiss, C., et al. (2021). Bioorthogonal reactions of triarylphosphines and related analogs. eScholarship.org. Retrieved from [Link]

  • Heiss, C., et al. (2023). Bioorthogonal reactions of triarylphosphines and related analogs. PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Schilling, C. I., et al. (2011). Bioconjugation via azide-Staudinger ligation: an overview. Semantic Scholar. Retrieved from [Link]

  • Soellner, M. B., et al. (2008). Electronic and steric effects on the rate of the traceless Staudinger ligation. Raines Lab - University of Wisconsin-Madison. Retrieved from [Link]

  • Aryl azides and phosphines used in this Staudinger reduction triggered... (n.d.). ResearchGate. Retrieved from [Link]

  • Nilsson, B. L., et al. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Kiessling Lab - MIT. Retrieved from [Link]

  • Li, H., et al. (2021). Redox-Neutral Imination of Alcohol with Azide: A Sustainable Alternative to the Staudinger/Aza-Wittig Reaction. ACS Publications. Retrieved from [Link]

  • Screening of aromatic azides to form stable aza-ylides using triphenylphosphine (2a). (n.d.). ResearchGate. Retrieved from [Link]

  • Meguro, T., et al. (2018). Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells. Institute of Science Tokyo. Retrieved from [Link]

  • Staudinger Reaction Troubleshooting. (2025, October 28). Reddit. Retrieved from [Link]

  • Staudinger Reaction - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Zhang, J., et al. (2025). Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom. PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Staudinger Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Meguro, T., et al. (2018). Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Staudinger-Vilarrasa troubleshooting. (2023, April 18). Reddit. Retrieved from [Link]

  • Raines, R. T., et al. (2004). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Raines Lab - University of Wisconsin-Madison. Retrieved from [Link]

  • Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. (n.d.). Digital Commons @ Butler University. Retrieved from [Link]

  • Efficient alternative for multistep synthesis of aniline-based drug precursors. (2019, April 18). HIMS - University of Amsterdam. Retrieved from [Link]

  • Staudinger Reaction | Chem-Station Int. Ed. (2014, May 9). Retrieved from [Link]

Sources

Technical Support Center: Formulating 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one in Polar Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Working with highly fluorinated β-lactams presents unique physicochemical challenges, particularly when transitioning from organic synthesis to in vitro biological assays. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to successfully formulate 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one in polar solvents.

Mechanistic Overview: The Solubility Barrier

To troubleshoot solubility, we must first understand the causality behind the molecule's behavior in polar media.

The introduction of a trifluoromethyl (


) group profoundly alters the physical chemistry of the β-lactam scaffold [1]. The 

moiety is intensely lipophilic and electron-withdrawing. When attached to the

phenyl ring of the azetidin-2-one core, it creates a massive hydrophobic footprint.

When introduced to a polar solvent like water, the hydrogen-bond network is disrupted. Water molecules are forced to form highly ordered clathrate cages around the


-phenyl moiety. This ordering results in a severe entropic penalty (

). To minimize this thermodynamically unfavorable state, the hydrophobic molecules rapidly aggregate to reduce their exposed surface area, manifesting macroscopically as precipitation.

Furthermore, the strong electron-withdrawing nature of the


-linked 4-(trifluoromethyl)phenyl group pulls electron density away from the lactam nitrogen. This reduces amide resonance, rendering the β-lactam carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack (ring-opening) by polar protic solvents, especially at elevated pH.

Mechanism CF3 CF3-Phenyl Moiety (Hydrophobic Core) Water Polar Solvent (Water/Methanol) CF3->Water Entropic Penalty BetaLactam Azetidin-2-one Ring (Polar/Reactive) BetaLactam->Water H-Bonding Hydrolysis Ring Opening (Degradation) Water->Hydrolysis Nucleophilic Attack Aggregation Phase Separation (Precipitation) Water->Aggregation Hydrophobic Effect

Mechanistic pathways of physical and chemical instability in polar solvents.

Troubleshooting FAQs

Q1: I prepared a 20 mM stock in DMSO, but when I dilute it to 100 µM in my aqueous assay buffer (PBS, pH 7.4), the solution immediately turns cloudy. Why? A1: You are observing the "Ouzo Effect." When your DMSO stock is injected into the aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic this compound in a state of extreme supersaturation without its solvating carrier. The hydrophobic effect drives instantaneous nucleation and colloidal aggregation. To prevent this, you must lower the thermodynamic energy barrier using inclusion complexes or micellar encapsulation prior to aqueous dilution.

Q2: Can I just adjust the pH of my buffer to improve solubility, as is standard practice with other β-lactam antibiotics? A2: No. While amphoteric β-lactams (like aminocephalosporins) exhibit U-shaped solubility curves and can be solubilized by adjusting the pH toward their ionized states [2], this compound is a strictly neutral molecule. It lacks free carboxylic acids or basic amines. Adjusting the pH will not ionize the molecule and will only increase the risk of base-catalyzed hydrolysis of the azetidin-2-one ring.

Q3: My compound seems to degrade when formulated in methanol with a basic additive. What is happening? A3: You are inducing β-lactam ring opening. The azetidin-2-one ring is susceptible to nucleophilic attack. Because the


-phenyl group on the nitrogen is highly electron-withdrawing, it increases the electrophilicity of the β-lactam carbonyl  [3]. Methanol acts as a nucleophile, and the base catalyzes the transesterification/hydrolysis of the strained four-membered ring. Always maintain formulations of this compound at a neutral to slightly acidic pH (pH 5.5 - 7.0).

Formulation Workflows & Methodologies

Workflow Start Solid Compound (Highly Lipophilic) Stock Primary Stock (100% DMSO/DMAc) Start->Stock Dissolve Buffer Direct Dilution into Polar Aqueous Buffer Stock->Buffer 1:100 Dilution CD Formulation: HP-β-CD (Inclusion Complex) Stock->CD Complexation Surfactant Formulation: Micellar (Tween-20/PEG-400) Stock->Surfactant Co-solvency Precip Failure: Rapid Precipitation (Ouzo Effect) Buffer->Precip Hydrophobic Clustering Success Success: Stable Solubilization in Polar Media CD->Success Thermodynamic Stability Surfactant->Success Kinetic Stability

Solubilization workflow for this compound in polar media.

Protocol A: Thermodynamic Solubilization via HP-β-CD Inclusion Complex

This is the most robust method for in vitro biological assays, as it shields the hydrophobic


-phenyl group within the cyclodextrin cavity, preventing aggregation without requiring cytotoxic levels of organic solvents.
  • Preparation of Vehicle: Dissolve 200 mg of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1 mL of aqueous buffer (e.g., PBS, pH 6.5) to create a 20% (w/v) solution.

  • Solute Addition: Add 5 mg of solid this compound directly to the vehicle. (This creates a supersaturated suspension).

  • Equilibration: Vortex for 2 minutes, then incubate on a thermomixer at 25°C and 800 rpm for 24 hours. Causality: Thermodynamic complexation is kinetically slow; the hydrophobic

    
    -phenyl group requires time to displace water molecules inside the cyclodextrin cavity.
    
  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet any uncomplexed solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • System Validation: Perform Dynamic Light Scattering (DLS) on the filtrate. A Polydispersity Index (PDI) < 0.2 confirms a true solution free of colloidal aggregates. Quantify the exact final concentration using RP-HPLC against a standard curve prepared in 100% acetonitrile.

Protocol B: Kinetic Solubilization via Step-Down Micellar Co-Solvency

Use this method for acute biochemical assays where cyclodextrins might interfere with target binding.

  • Primary Stock: Dissolve the compound in 100% DMAc (Dimethylacetamide) to a concentration of 20 mM. Causality: DMAc is a superior hydrogen-bond acceptor compared to DMSO, often providing better initial solvation for highly fluorinated aromatics.

  • Surfactant Priming: In a separate tube, prepare a 5% (v/v) solution of Tween-20 or Kolliphor EL in the target aqueous assay buffer.

  • Micellar Integration: Slowly add 50 µL of the DMAc stock dropwise into 950 µL of the surfactant solution while vortexing vigorously to force the compound into the surfactant micelles before bulk water can induce precipitation.

  • System Validation: Measure the optical density at 600 nm (

    
    ) using a spectrophotometer. An 
    
    
    
    validates that the solution is free of macroscopic precipitation.

Quantitative Solubilization Data

The following table summarizes the expected performance of various formulation strategies for this specific compound, allowing for rapid experimental decision-making.

Formulation StrategyPrimary MechanismEst. Max Aqueous ConcentrationBiocompatibility (In Vitro)β-Lactam Hydrolysis RiskSelf-Validation Metric
100% DMSO / DMAc Direct Solvation> 50 mMVery Low (Cytotoxic)LowVisual Clarity
20% HP-β-CD Inclusion Complex1.0 - 5.0 mMHighLow (Sterically Shielded)DLS (PDI < 0.2)
5% Tween-20 Micellar Encapsulation100 - 500 µMModerateMedium

pH Adjustment (>8.0) Ionization< 10 µMHighCritical (Ring Opens) N/A (Ineffective)

References

  • Title: Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Source: Chemical Communications (Cambridge), 2025 Jan 9;61(5):785-802. URL: [Link]

  • Title: Physicochemical Properties of Amphoteric Beta-Lactam Antibiotics. II: Solubility and Dissolution Behavior of Aminocephalosporins as a Function of pH. Source: Journal of Pharmaceutical Sciences, 1979 Mar;68(3):308-11. URL: [Link]

  • Title: A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. Source: Chemical Science (RSC Publishing), 2021. URL: [Link]

overcoming steric hindrance in 4-trifluoromethylphenyl beta-lactam synthesis

Technical Support Center: Overcoming Steric Hindrance in 4-Trifluoromethylphenyl -Lactam Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of 4-trifluoromethylphenyl



This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these steric barriers.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I exclusively isolating the trans-isomer when performing a Staudinger cycloaddition with a 4-trifluoromethylphenyl imine? A1: The Staudinger reaction between a ketene and an imine proceeds via a zwitterionic intermediate. The stereochemical outcome is dictated by the conrotatory ring closure of this intermediate. The bulky 4-trifluoromethylphenyl group creates severe steric hindrance between the C-3 and C-4 positions of the forming

1


12

Q2: My imine condensation with 4-trifluoromethylbenzaldehyde stalls at 50% conversion. How do I drive it to completion? A2: The strong electron-withdrawing nature of the



Q3: When using bulky acid chlorides (e.g., diphenylacetyl chloride), my Staudinger reaction yields drop below 15%. What is the mechanistic cause? A3: This is a classic case of double steric hindrance. The bulky ketene generated from the acid chloride cannot effectively approach the sterically encumbered 4-trifluoromethylphenyl imine. The nucleophilic attack of the imine nitrogen onto the ketene central carbon is kinetically suppressed. Solution: Elevate the reaction temperature using microwave-assisted synthesis to overcome the high activation barrier, or switch to the Kinugasa reaction, which bypasses the ketene-imine direct approach by utilizing a copper-acetylide and a nitrone[3].

Section 2: Mechanistic Pathways & Visualizations

StaudingerKeteneKetene(From Acid Chloride)ZwitterionZwitterionic Intermediate(Steric Clash at C3-C4)Ketene->Zwitterion Nucleophilic AttackImineImine(4-CF3-Phenyl)Imine->Zwitterion [2+2] CycloadditionTransLactamTrans-β-Lactam(Thermodynamically Favored)Zwitterion->TransLactam Conrotatory Closure (Minimizes CF3 clash)CisLactamCis-β-Lactam(Sterically Hindered)Zwitterion->CisLactam Conrotatory Closure (High Activation Energy)

Staudinger Cycloaddition Pathway illustrating the steric divergence leading to trans-selectivity.

KinugasaAlkyneTerminal AlkyneCuAcetylideDi-Copper AcetylideAlkyne->CuAcetylide Cu(I) Catalyst + BaseNitroneNitrone(4-CF3-Phenyl)IsoxazolineMetalated IsoxazolineIntermediateNitrone->IsoxazolineCuAcetylide->Isoxazoline Stepwise CycloadditionKeteneIntKetene Intermediate(Ring Opening)Isoxazoline->KeteneInt Protonation & Ring OpeningBetaLactamβ-Lactam Product(Cis/Trans Controlled)KeteneInt->BetaLactam Intramolecular Cyclization

Copper-Catalyzed Kinugasa Reaction Pathway bypassing traditional ketene-imine steric clashes.

Section 3: Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Staudinger Cycloaddition

Purpose: Overcome the activation energy barrier caused by the 4-trifluoromethylphenyl group during ketene-imine cycloaddition.

  • Imine Formation: Combine 4-trifluoromethylbenzaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous toluene. Add 0.1 eq of

    
    . Reflux with a Dean-Stark trap for 6 hours.
    
    • Self-Validation: Analyze via

      
       NMR. The aldehyde proton at 
      
      
      ppm must completely disappear, replaced by the imine
      
      
      singlet at
      
      
      ppm.
  • Reaction Setup: In a microwave-safe vial, dissolve the imine (1.0 eq) and triethylamine (3.0 eq) in anhydrous

    
    . Cool to 0°C.
    
  • Ketene Generation: Dropwise add the acid chloride (1.5 eq). Seal the vial.

    • Self-Validation: An immediate color change (often yellow/orange) indicates the formation of the zwitterionic intermediate. IR spectroscopy of an aliquot should reveal a transient ketene peak at

      
      .
      
  • Microwave Irradiation: Heat the reaction mixture at 80°C for 45 minutes under microwave irradiation (150 W).

  • Isolation: Wash with saturated

    
    , extract with 
    
    
    , and purify via flash chromatography.
    • Self-Validation: The final

      
      -lactam formation is confirmed by a strong IR carbonyl stretch at 
      
      
      and a
      
      
      coupling constant of
      
      
      Hz in
      
      
      NMR, confirming the exclusive formation of the trans-isomer[1].
Protocol B: Cu-Catalyzed Kinugasa Reaction

Purpose: Access cis-enriched 4-trifluoromethylphenyl

3
  • Catalyst Preparation: In a Schlenk flask under argon, dissolve

    
     (10 mol%) and a chiral ligand (e.g., bis(azaferrocene), 12 mol%) in anhydrous acetonitrile. Stir for 30 minutes.
    
  • Reagent Addition: Add the 4-trifluoromethylphenyl nitrone (1.0 eq) and dicyclohexylmethylamine (1.5 eq).

  • Cycloaddition: Slowly add the terminal alkyne (1.2 eq) at -20°C. Stir for 24 hours.

    • Self-Validation: Monitor the reaction via TLC (UV active at 254 nm). The nitrone spot should gradually disappear. The mechanism involves a dicopper-acetylide intermediate undergoing stepwise cycloaddition[3].

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify.
    
    • Self-Validation:

      
       NMR will reveal a mixture of cis (
      
      
      Hz) and trans (
      
      
      Hz) isomers. The cis-selectivity is dictated by the steric bulk of the chiral ligand minimizing hindrance during the protonation of the cyclic enolate intermediate[2].
Section 4: Quantitative Data Comparison

The following table summarizes the expected outcomes when synthesizing 4-trifluoromethylphenyl

Synthetic MethodologyReagentsTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)Primary Limitation
Standard Staudinger Acid Chloride + Imine2515 - 250 : 100Severe steric clash at C3-C4
MW-Assisted Staudinger Acid Chloride + Imine80 (MW)65 - 750 : 100Cannot access cis-isomer
Sulfa-Staudinger Sulfonyl Chloride + Imine0 - 2540 - 7512:88 to 59:41Annuloselectivity highly dependent on imine nucleophilicity[4]
Kinugasa Reaction Alkyne + Nitrone-2070 - 8585 : 15Requires optimized chiral ligands to control protonation face
References
  • Structure-Activity Rel

    
    -Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site. Scientific Reports.[Link]
    
  • Synthesis of 4-trifluoromethyl-

    
    -sultams via sulfa-Staudinger cycloadditions. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]
    
  • Theoretical Study of Mechanism and Stereoselectivity of Catalytic Kinugasa Reaction. The Journal of Organic Chemistry.[Link]

Technical Support Center: Optimizing Reaction Temperature for Schiff Base Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Thermodynamics, Kinetic Control, and Troubleshooting of Imine-to-Heterocycle Cyclization Audience: Medicinal Chemists, Process Engineers

Module 1: The Thermodynamic Landscape

The Core Conflict: Kinetic vs. Thermodynamic Control

The transformation of a primary amine and carbonyl into a Schiff base (imine) is a reversible equilibrium. However, the subsequent cyclization (e.g., reacting the imine with thioglycolic acid to form a 4-thiazolidinone or with chloroacetyl chloride for a


-lactam) requires overcoming a significantly higher activation energy barrier (

).
  • The Imine Trap (Low T): At lower temperatures (RT to 50°C), the system often possesses enough energy to form the imine but insufficient energy to drive the ring closure. Users frequently mistake the isolation of the intermediate imine for a "failed" reaction.

  • The Reversibility Risk (High T): High temperatures provide the

    
     for cyclization but also increase the rate of the reverse reaction (hydrolysis), especially if the byproduct (water) is not sequestered.
    
Visualizing the Reaction Coordinate

The following diagram illustrates the energy landscape users must navigate. Note the higher barrier for the cyclization step compared to the initial condensation.

ReactionEnergy Start Reactants (Amine + Aldehyde) TS1 Start->TS1  Low Temp   Inter Intermediate (Schiff Base/Imine) Inter->Start Hydrolysis (Wet Solvent) TS2 Inter->TS2  High Temp / Catalyst   (Critical Step) Product Cyclized Product (e.g., Thiazolidinone) TS1->Inter - H2O TS2->Product  Irreversible  

Figure 1: Reaction coordinate showing the activation energy requirement for the cyclization step. Note that without sufficient heat or catalysis, the reaction stalls at the Intermediate (Imine).

Module 2: Troubleshooting Guide

Scenario A: "I isolated the solid, but NMR shows it's just the Schiff Base, not the cyclized product."

Diagnosis: Insufficient thermal energy to overcome the cyclization


.
The Fix: 
  • Solvent Switch: If using Ethanol (bp 78°C), switch to Toluene (bp 110°C) or Xylene (bp 140°C). The cyclization often requires temperatures >100°C.

  • Catalytic Boost: Add a Lewis Acid (e.g., anhydrous

    
    ) or a dehydrating catalyst (Glacial Acetic Acid). This lowers the 
    
    
    
    of the ring closure.
  • Microwave Irradiation: (See Module 4).

Scenario B: "My yield is low (<40%) and the product is gummy/tarry."

Diagnosis: Thermal degradation or polymerization caused by prolonged heating (Thermodynamic overshoot). The Fix:

  • Dean-Stark Trap: You are likely refluxing water back into the pot, pushing the equilibrium toward hydrolysis. Use a Dean-Stark apparatus to physically remove water.[1]

  • Inert Atmosphere: Oxidative degradation at high temperatures causes tars. Run the reaction under Nitrogen or Argon.

  • Lower T, Longer t: Reduce temperature by 20°C and extend reaction time, but only if you employ active water removal (Molecular Sieves 4Å).

Scenario C: "The reaction reverses upon cooling."

Diagnosis: Hydrolysis during workup. The Fix:

  • Quench Protocol: Do not pour the hot reaction mixture into aqueous acid. Neutralize catalysts with solid sodium bicarbonate before adding water/extraction solvents.

  • Dry Workup: If the product precipitates, filter and wash with cold, dry ether instead of aqueous washes.

Module 3: Decision Logic for Optimization

Use this logic tree to determine the optimal modification for your specific failure mode.

TroubleshootingTree Problem Identify Core Issue NoCyc No Cyclization (Imine Isolated) Problem->NoCyc LowYield Low Yield / Hydrolysis Problem->LowYield Tars Tars / Impurities Problem->Tars Sol1 Increase Temp (Switch to Toluene) NoCyc->Sol1 Sol2 Add Catalyst (ZnCl2 or AcOH) NoCyc->Sol2 Sol3 Dean-Stark Trap (Azeotropic Distillation) LowYield->Sol3 Sol4 Molecular Sieves (In situ drying) LowYield->Sol4 Sol5 Switch to Microwave (Shortens time) Tars->Sol5 Sol6 Inert Atmosphere (N2/Ar) Tars->Sol6

Figure 2: Troubleshooting logic tree for selecting the correct optimization parameter.

Module 4: Validated Protocols

Protocol A: High-Temperature Cyclization (4-Thiazolidinone Synthesis)

Best for: Scaling up, robust substrates.

ParameterSpecificationRationale
Solvent Anhydrous TolueneBp 110°C allows sufficient thermal energy for ring closure.
Water Removal Dean-Stark ApparatusContinuously shifts equilibrium forward (Le Chatelier’s Principle).
Stoichiometry 1:1.1 (Imine : Thioglycolic Acid)Slight excess of acid drives reaction to completion.
Temperature 115°C (Reflux)Required to overcome cyclization

.
Time 10–24 HoursKinetic monitoring via TLC is mandatory.

Step-by-Step:

  • Dissolve Schiff base (10 mmol) in dry toluene (50 mL).

  • Add thioglycolic acid (11 mmol).

  • Attach Dean-Stark trap filled with toluene and a reflux condenser.

  • Reflux until water collection ceases (approx. 10-15 hrs).

  • Validation: Monitor disappearance of Imine CH=N peak (approx 8.2-8.5 ppm) and appearance of Thiazolidinone CH protons (approx 3.6-3.9 ppm) via

    
    H NMR [1, 2].
    
Protocol B: Microwave-Assisted Cyclization (Green Method)

Best for: High-throughput screening, sensitive substrates, avoiding tars.

ParameterSpecificationRationale
Solvent Minimal Ethanol or Solvent-FreeMW couples directly with polar reagents; solvent acts as heat sink.
Catalyst Glacial Acetic Acid (drops)Increases polarity for better MW absorption and catalyzes dehydration.
Power/Temp 200-300W / 80-100°CRapid heating minimizes time for side-reactions.
Time 2–10 MinutesDrastic reduction from hours prevents thermal degradation.

Step-by-Step:

  • Mix Schiff base (1 mmol) and cyclizing agent (e.g., chloroacetyl chloride) in a MW-safe vial.

  • Add 2-3 drops of glacial acetic acid (or DMF if solubility is poor).

  • Irradiate at 200W for 2 minutes. Cool and check TLC.

  • Pulse in 1-minute intervals until complete.

  • Result: Yields typically improve by 15-20% over conventional heating due to minimized degradation [3, 4].

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes, for smaller scales (<5 mmol). Use activated 4Å sieves directly in the reaction flask. However, for larger scales, Dean-Stark is superior as sieves can become saturated or mechanically grind into the product.

Q: Why does my product turn red/brown upon heating? A: This indicates oxidation of the amine or polymerization of the aldehyde. Ensure your starting materials are pure (recrystallize/distill before use) and strictly use an inert atmosphere (


). If using microwave, reduce the power and use "pulse" cooling intervals.

Q: How do I know if the cyclization actually happened without NMR? A: IR Spectroscopy is a quick check.

  • Schiff Base: Strong peak at ~1620 cm

    
     (C=N).
    
  • Cyclized (Thiazolidinone): Appearance of a strong Carbonyl (C=O) peak at ~1690-1720 cm

    
     (cyclic amide) [5].
    

References

  • Synthesis and Characterization of Schiff Bases and Thiazolidinone Derivatives. Academia.edu. Available at: [Link]

  • Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. Available at: [Link]

  • Comparative study of conventional and microwave assisted synthesis of novel schiff bases. JOCPR. Available at: [Link]

  • The rapid synthesis of schiff-bases without solvent under microwave irradiation. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds. University of Diyala. Available at: [Link]

Sources

minimizing side reactions in beta-lactam formation with trifluoromethyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated heterocycle synthesis. Incorporating a trifluoromethyl (


) group into the 

-lactam (azetidin-2-one) core significantly enhances a molecule's lipophilicity, metabolic stability, and bioavailability. However, the strong electron-withdrawing nature and steric bulk of the

group fundamentally alter the reactivity of synthetic intermediates, often leading to frustrating side reactions.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind reaction failures—such as base-mediated epimerization, imine hydrolysis, and nucleophilic ring-opening—and provide self-validating workflows to ensure your syntheses are robust and reproducible.

Diagnostic Workflow

CF3_BetaLactam_Troubleshooting Start CF3-β-Lactam Synthesis Issue Q1 Low Yield or No Product? Start->Q1 Q2 Poor Diastereo- selectivity? Q1->Q2 No A1 Check Imine Electrophilicity Q1->A1 Yes Q3 Ring Opening / Decomposition? Q2->Q3 No A2 Base-Mediated Epimerization? Q2->A2 Yes Q3->Start Other A3 Reduce Base Equivalents Q3->A3 Yes Sol1 Use in situ Trifluoromethylnitrones (Kinugasa) A1->Sol1 Sol2 Lower Temp (0°C) & Bulky Base A2->Sol2 Sol3 Switch to Neutral Deprotection A3->Sol3

Diagnostic workflow for identifying and resolving CF3-β-lactam synthesis side reactions.

Knowledge Base: Troubleshooting Guides & FAQs

Q1: My Staudinger reaction (ketene + imine) is failing at the imine formation step, or the yield of the


-

-lactam is extremely low. What is causing this?
Root Cause (Causality): The strong electron-withdrawing effect of the

group highly polarizes the adjacent carbon. This makes the synthesis and isolation of trifluoromethylated Schiff bases (imines) notoriously difficult, as they are highly susceptible to rapid hydrolysis or fail to condense properly from the corresponding amines and trifluoroacetaldehydes. Furthermore, during the Staudinger cycloaddition, the intermediate fluorinated iminium ion is destabilized, leading to competing side reactions rather than the desired conrotatory ring closure. Resolution: Abandon the traditional Staudinger route in favor of the Cu-catalyzed Kinugasa reaction. You can generate trifluoromethylnitrones in situ from trifluorodiazoethane and nitrosoarenes, which then undergo a regioselective [3+2] cycloaddition with terminal alkynes. This completely bypasses the unstable imine intermediate and prevents hydrolytic failure[1].

Q2: I am using the Kinugasa reaction, but I am getting exclusively the trans-isomer or a messy cis/trans mixture instead of the expected cis-


-lactam. How do I control diastereoselectivity? 
Root Cause (Causality):  The Kinugasa reaction typically yields the cis-

-lactam as the kinetic product. However, the

group drastically increases the acidity of the adjacent

-proton on the newly formed

-lactam ring. Under standard basic reaction conditions (e.g., using triethylamine or prolonged exposure to bases), the kinetic cis-isomer undergoes rapid base-mediated epimerization via an enolate intermediate, thermodynamically driving the mixture toward the trans-isomer[1]. Resolution: Lower the reaction temperature to 0 °C and strictly limit the reaction time (quench after exactly 30 minutes). This traps the kinetic cis-isomer before epimerization can occur[1]. Additionally, switch to a sterically hindered, non-nucleophilic base (like

-diisopropylethylamine, DIPEA).

Q3: During deprotection or functionalization of my


-

-lactam, the ring decomposes or opens entirely. How can I prevent this?
Root Cause (Causality): The

-lactam ring is inherently strained. The addition of a

group at the C-3 or C-4 position heavily withdraws electron density from the

-lactam carbonyl, making it hyper-electrophilic. When exposed to strong nucleophiles or excess strong bases (e.g., >3 equivalents of LiHMDS), nucleophilic attack at the carbonyl carbon outcompetes

-deprotonation, leading to irreversible C–N bond cleavage (ring opening) and subsequent decomposition[2]. Resolution: If forming an enolate for functionalization, use exactly 1.1 to 3.0 equivalents of LiHMDS at -78 °C. Exceeding 6 equivalents guarantees complete decomposition[2]. For deprotections, avoid strongly basic or nucleophilic conditions (e.g., NaOH, hydrazine) and rely on neutral/mild conditions like hydrogenolysis (

, Pd/C) for N-benzyl groups.

Validated Experimental Protocols

Protocol A: One-Pot Cu-Catalyzed Kinugasa Synthesis of - -Lactams

Self-validating mechanism: The in situ generation of the nitrone prevents hydrolytic degradation, while strict temperature/time control acts as a built-in trap for the kinetic cis-isomer, preventing epimerization.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add CuI (10 mol%) and a chiral ligand (e.g., an enantiopure bisoxazoline derivative, 12 mol%) if enantioselectivity is desired.

  • Solvent & Base: Add anhydrous acetonitrile (2.0 mL) and a strictly controlled amount of sterically hindered base (DIPEA, 1.2 equiv). Stir for 10 minutes at room temperature.

  • In Situ Nitrone Generation: Cool the mixture to 0 °C. Add the nitrosoarene (1.0 equiv) followed by a solution of trifluorodiazoethane (1.5 equiv). Stir for 15 minutes to allow the trifluoromethylnitrone to form completely[1].

  • Cycloaddition: Slowly add the terminal alkyne (1.2 equiv) dropwise over 5 minutes to prevent alkyne homocoupling (Glaser coupling side reaction).

  • Quenching (Critical Step): After exactly 30 minutes at 0 °C, quench the reaction with saturated aqueous

    
    . This immediately neutralizes the base, preventing base-mediated epimerization of the cis-product[1].
    
  • Workup: Extract with ethyl acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and purify via flash column chromatography.
Protocol B: Stereoselective Staudinger Reaction using Planar-Chiral Catalysis

Self-validating mechanism: Using a highly nucleophilic planar-chiral catalyst overrides the poor inherent reactivity of the fluorinated imine, forcing a controlled conrotatory ring closure before side reactions can occur.

  • Preparation: Dissolve the fluorinated imine (1.0 equiv) and a planar-chiral 4-(pyrrolidino)pyridine (PPY) derivative catalyst (10 mol%) in anhydrous toluene at -78 °C under an argon atmosphere[3].

  • Ketene Generation: Add a proton sponge or highly hindered base (1.5 equiv) followed by the slow, dropwise addition of the acid chloride (1.2 equiv) to generate the ketene in situ.

  • Cyclization: Maintain the reaction at -78 °C for 4 hours. The PPY catalyst attacks the ketene to form a zwitterionic enolate, which stereoselectively adds to the imine[3].

  • Isolation: Warm to room temperature, filter through a short pad of silica to remove the base salts, and concentrate for chromatography.

Quantitative Data: Method Comparison for - -Lactam Synthesis

Synthesis MethodKey IntermediatesTypical Base / CatalystPrimary Side ReactionDiastereoselectivity (cis:trans)Typical Yield Range
Standard Staudinger

-Imine + Ketene

/ None
Imine HydrolysisVariable (often ~1:1)15 - 40%
Catalytic Staudinger Zwitterionic EnolateProton Sponge / PPYKetene DimerizationHigh (up to 99:1 cis)60 - 85%
Standard Kinugasa

-Nitrone + Cu-Acetylide

/ CuI
Base-mediated EpimerizationPoor (mostly trans)40 - 70%
Optimized Kinugasa In situ Nitrone + Cu-AcetylideDIPEA / CuI (0 °C, 30 min)Alkyne HomocouplingHigh (>90:1 cis)75 - 92%

References

  • Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes Source: Organic Letters (ACS Publications) URL:[Link]

  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Technical Support Center: Stability of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the stability of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one under acidic conditions. The information herein is designed to explain the "why" behind experimental observations and to provide robust, validated protocols to ensure the integrity of your research.

I. Understanding the Stability of β-Lactams: A Mechanistic Overview

The four-membered ring of a β-lactam, such as in this compound, is inherently strained and susceptible to cleavage.[1] This reactivity is fundamental to the mechanism of action of β-lactam antibiotics, which involves the acylation of bacterial enzymes.[2][3] However, this same reactivity presents a stability challenge in pharmaceutical development, particularly under acidic conditions where hydrolysis can occur.[4]

The acid-catalyzed hydrolysis of β-lactams is a critical degradation pathway.[4] For most lactams, this proceeds through a tetrahedral intermediate. However, β-lactams (azetidin-2-ones) often follow a unimolecular mechanism involving the formation of a rate-determining acylium ion.[1][5] The rate and mechanism of this degradation are significantly influenced by the substituents on the lactam ring.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and analysis of this compound in acidic environments.

Question 1: Why is my this compound degrading in acidic media, and what is the expected degradation product?

Answer: The degradation you are observing is likely due to the acid-catalyzed hydrolysis of the β-lactam ring. The strained four-membered ring is susceptible to nucleophilic attack, which is facilitated by the acidic conditions. The process involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. This leads to the opening of the β-lactam ring to form the corresponding β-amino acid, 3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid.

The trifluoromethyl group (-CF3) on the phenyl ring plays a crucial role. As a strong electron-withdrawing group, it influences the stability of the molecule.[6][7] Electron-withdrawing groups on the nitrogen of the β-lactam ring can accelerate hydrolysis.[8] This is because they can destabilize the partial positive charge that develops on the nitrogen atom in the transition state of the ring-opening reaction.

Question 2: I am observing faster degradation than expected. What factors could be accelerating the hydrolysis of my compound?

Answer: Several factors can accelerate the degradation of this compound in acidic solutions:

  • pH of the Medium: The rate of hydrolysis is highly dependent on the pH.[4] Lower pH values (stronger acidic conditions) will generally lead to faster degradation. It is crucial to accurately measure and control the pH of your experimental solutions.[9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. If you are working at elevated temperatures to increase solubility, for example, you can expect a significant increase in the degradation rate.[10][11]

  • Solvent Composition: The presence of co-solvents can influence the stability. While organic solvents are often necessary for solubility, their type and concentration can affect the polarity of the medium and the solvation of the transition state, thereby altering the reaction rate.

  • Presence of Catalysts: Besides protons (H+), other Lewis acids present as impurities in your reagents or glassware could potentially catalyze the hydrolysis.

Troubleshooting Steps:

  • Verify pH: Use a calibrated pH meter to confirm the pH of your solution.[9]

  • Control Temperature: Conduct your experiments at a controlled and documented temperature. If elevated temperatures are necessary, minimize the exposure time.

  • Solvent Purity: Use high-purity solvents and reagents to avoid introducing catalytic impurities.

  • Kinetic Monitoring: Perform a time-course study at different pH values and temperatures to understand the degradation kinetics of your specific compound.

Question 3: How can I accurately monitor the degradation of this compound and quantify its stability?

Answer: A stability-indicating analytical method is essential for accurately monitoring the degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[4][12]

A robust stability-indicating HPLC method should be able to:

  • Separate the intact parent compound from all its degradation products and any other impurities.

  • Be validated for specificity, linearity, accuracy, and precision.

Recommended Analytical Approach:

  • Technique: Reversed-phase HPLC with UV detection.

  • Column: A C18 column is a good starting point.[4]

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) is typically effective.

  • Detection: The wavelength for UV detection should be set at the λmax of this compound.

To quantify stability, you would perform a forced degradation study.[10][11][13] This involves intentionally degrading the compound under controlled acidic conditions and monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time. This data allows you to calculate the degradation rate constant and the half-life (t½) of the compound under those specific conditions.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a forced degradation study to assess the stability of this compound under acidic conditions, as guided by ICH recommendations.[13][14][15]

Protocol 1: Acidic Forced Degradation Study

Objective: To determine the degradation kinetics of this compound in an acidic solution.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Calibrated pH meter and thermometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a specific volume of 0.1 M HCl to initiate the degradation. Dilute to the final volume with a mixture of acetonitrile and water to ensure the compound remains dissolved. The final concentration of the drug should be suitable for HPLC analysis.

    • Record the initial time (t=0).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an equivalent amount of NaOH solution to stop the degradation.

    • Dilute the neutralized sample with the mobile phase to the appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Monitor the peak area of the intact this compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

ICH Guideline Considerations: The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][13][16] If no degradation is observed at room temperature with 0.1 M HCl, you may need to use a higher concentration of acid (e.g., 1 M HCl) or increase the temperature (e.g., 50-60°C).[10][11]

IV. Visualization of Key Concepts

To further clarify the processes involved, the following diagrams illustrate the degradation pathway and the experimental workflow.

cluster_0 Acid-Catalyzed Hydrolysis of this compound A 1-[4-(Trifluoromethyl)phenyl] azetidin-2-one B Protonated Intermediate A->B + H+ C Tetrahedral Intermediate B->C + H2O (Nucleophilic Attack) D Ring-Opened Product (β-Amino Acid) C->D Ring Opening

Caption: Mechanism of acid-catalyzed β-lactam ring opening.

cluster_1 Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in ACN) react Initiate Degradation (Add 0.1 M HCl) prep->react sample Sample at Time Intervals (t = 0, 1, 2, 4, 8, 24h) react->sample neutralize Neutralize with NaOH (Quench Reaction) sample->neutralize analyze Analyze by HPLC neutralize->analyze data Plot ln[C] vs. Time Calculate k and t½ analyze->data

Caption: Workflow for a forced degradation stability study.

V. Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated from a forced degradation study. Actual results will vary based on specific experimental conditions.

Time (hours)Peak Area of Parent Compoundln(Peak Area)
01,000,00013.816
1905,00013.716
2819,00013.616
4670,00013.415
8449,00013.015
24135,00011.813

Note: This data would be used to plot ln(Peak Area) vs. Time to determine the degradation rate constant.

VI. Concluding Remarks

The stability of this compound under acidic conditions is a critical parameter for its development as a potential pharmaceutical agent. A thorough understanding of the degradation mechanism, coupled with robust analytical methods and well-designed forced degradation studies, is essential for ensuring product quality and safety. This guide provides the foundational knowledge and practical protocols to effectively troubleshoot and manage stability-related challenges in your research.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency, 2003. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams, Canadian Journal of Chemistry, 1978. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams, ResearchGate, 2015. [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile, RSC Publishing, 2023. [Link]

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical, RJWave.org. [Link]

  • Inactivation Kinetics of a New Target of β-Lactam Antibiotics, PMC, 2011. [Link]

  • Forced Degradation Study in Pharmaceutical Stability, Pharmaguideline. [Link]

  • Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay, Scientific Research Publishing, 2015. [Link]

  • Modifying Beta Lactams for Stability?, Reddit, 2016. [Link]

  • The mechanisms of reactions of .beta.-lactam antibiotics, Accounts of Chemical Research, 1983. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review, ScienceDirect. [Link]

  • SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE, ScholarWorks @ UTRGV, 2018. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects, YouTube, 2025. [Link]

  • A practical guide to forced degradation and stability studies for drug substances, Onyx scientific. [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance, Oxford Academic, 2021. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance, MDPI, 2021. [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates, PMC, 2020. [Link]

  • Theoretical Studies on the Ring Opening of ??-Lactams: Processes in Solution and in Enzymatic Media, ResearchGate, 2010. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines, PMC, 2021. [Link]

  • A review on development and validation of stability indicating hplc methods for analysis of acidic drugs, SciSpace, 2019. [Link]

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin, MDPI, 2025. [Link]

  • Drug Stability Testing and Analysis, Hudson Lab Automation, 2021. [Link]

  • Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac, OSTI.GOV, 2017. [Link]

  • Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics, PMC, 2017. [Link]

  • Comprehensive analysis of B-Lactam antibiotics including penicillins, cephalosporins and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry, Wageningen University & Research, 2013. [Link]

  • Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization, ASM Journals, 2022. [Link]

  • Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones, ResearchGate, 2025. [Link]

  • Stability of different azetidine esters. Condition D: PG-azetidine (1..., ResearchGate. [Link]

  • Synthesis of beta-lactams with pi electron-withdrawing substituents, ResearchGate, 2025. [Link]

  • A REVIEW ON 2-AZETEDINONES, Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products, European Medicines Agency. [Link]

  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative, International Journal of Pharmaceutical and Bio-Medical Science, 2022. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products, LCGC, 2023. [Link]

  • Synthesis and biological study of Azetidinone derivatives, Journal of Drug Delivery and Therapeutics, 2019. [Link]

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives, Medium, 2024. [Link]

  • Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts, PubMed, 2012. [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings, Chemistry LibreTexts, 2022. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update, MDPI, 2024. [Link]

  • Azetidinones, International Journal of Pharmaceutical Sciences Review and Research, 2014. [Link]

  • The Effect of Substituents on Reactivity, St.Peter's Institute of Pharmaceutical Sciences. [Link]

  • Effect of Substituent on Reactivity of Benzene for JEE, Vedantu. [Link]

Sources

troubleshooting low enantiomeric excess in asymmetric beta-lactam synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Asymmetric Beta-Lactam Synthesis Support Center. If you are accessing this guide, you are likely observing suboptimal enantiomeric excess (ee) in your [2+2] cycloadditions or Kinugasa couplings.

High-value beta-lactam scaffolds (e.g., monobactams, carbapenems, cholesterol absorption inhibitors) require rigorous stereocontrol. Low ee is rarely a "bad luck" scenario; it is a deterministic outcome of competing mechanistic pathways—usually a race between your chiral catalyst and a racemic background reaction.

This guide prioritizes the two most prevalent methodologies: the Staudinger Synthesis (Ketene-Imine Cycloaddition) and the Kinugasa Reaction (Alkyne-Nitrone Coupling).

Module 1: The Staudinger Synthesis (Ketene-Imine)[1][2][3][4]

The Core Problem: The "Racemic Background" Shunt. In nucleophilic catalysis (e.g., using Cinchona alkaloids like Benzoylquinine or N-Heterocyclic Carbenes), the chiral catalyst forms a zwitterionic enolate with the ketene. However, the ketene is an electrophile that can react directly with the imine in a non-catalyzed, racemic [2+2] cycloaddition.

Diagnostic Question: Does your reaction yield product even without the chiral catalyst?

  • Yes: You have a background reaction problem.

  • No: You have a catalyst-substrate mismatch or deactivation issue.

Troubleshooting Guide: Staudinger Synthesis
SymptomProbable CauseCorrective Action
Low ee (<50%) Racemic Background Reaction 1. Slow Addition: Add the acid chloride/ketene precursor via syringe pump over 4–6 hours. This keeps the instantaneous concentration of free ketene low, forcing it to react via the catalyst-bound pathway.2. Temperature: Lower to -78 °C. The catalyzed pathway often has a lower activation energy (

) than the direct racemic reaction.3. Base Switch: If generating ketene in situ from acid chloride, switch to a non-nucleophilic base like Proton Sponge (1,8-Bis(dimethylamino)naphthalene) to prevent base-catalyzed racemic pathways.
Good dr, Low ee Catalyst Turnover/Hydrolysis Strict Anhydrous Conditions: Trace water hydrolyzes the catalytic zwitterion or the ketene. Use flame-dried glassware and Schlenk techniques.
Inconsistent ee Imine Isomerization Check Imine Geometry:

isomerization of the imine leads to diastereomeric mixtures which may have different ee values. Ensure your imine is geometrically pure (usually

) by recrystallization before use.
Visual Logic: The Competition Mechanism

The following diagram illustrates the critical competition between the Chiral Cycle (High ee) and the Racemic Shunt (0% ee).

Staudinger_Mechanism Ketene Ketene / Acid Chloride Zwitterion Chiral Zwitterionic Enolate (Intermediate) Ketene->Zwitterion  + Catalyst (Fast) Racemic_TS Racemic Transition State (Uncatalyzed) Ketene->Racemic_TS  + Imine (Direct) Imine Imine Substrate Catalyst Chiral Catalyst (e.g., Benzoylquinine) Product_HighEE Beta-Lactam (High ee) Zwitterion->Product_HighEE  + Imine (Stereocontrolled) Product_Racemic Beta-Lactam (Racemic) Racemic_TS->Product_Racemic  Background Reaction Product_HighEE->Catalyst  Catalyst Regeneration

Caption: The "Racemic Shunt" (Red Dashed Line) must be suppressed by keeping free ketene concentration low (Slow Addition) or lowering temperature.

Standard Protocol: Lectka-Type Asymmetric Synthesis

Reference: Taggi, A. E., et al. J. Am. Chem. Soc. 2002.[1][2] [1]

  • Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under Argon.

  • Reagents: Add Benzoylquinine (BQ) (10 mol%) and Proton Sponge (1.1 equiv).

  • Substrate: Add the alpha-imino ester (1.0 equiv) and dissolve in anhydrous Toluene (0.1 M). Cool to -78 °C.[3]

  • Addition: Dissolve the acid chloride (1.1 equiv) in Toluene. Add this solution via syringe pump over 4 hours .

    • Why? Slow addition ensures the BQ catalyst captures the nascent ketene before it can react directly with the imine.

  • Workup: Quench with 1M HCl (removes Proton Sponge and catalyst). Extract with DCM.

  • Validation: Check crude NMR for diastereomeric ratio (dr). High dr often correlates with high ee in this specific mechanism.

Module 2: The Kinugasa Reaction (Alkyne-Nitrone)[4][8]

The Core Problem: Copper Geometry and Ligand Bite Angle. The Kinugasa reaction involves a Cu(I)-acetylide reacting with a nitrone.[4][5] Low ee here usually stems from a loose catalyst-substrate complex or competitive coordination by the solvent.

Troubleshooting Guide: Kinugasa Reaction
SymptomProbable CauseCorrective Action
Low ee Base Interference Use Secondary Amines: Use dicyclohexylamine (

) or

. Primary amines can react with the intermediate; tertiary amines may be too bulky or insufficiently basic to promote the proton transfer step stereoselectively.
Low ee Solvent Coordination Avoid MeCN: Acetonitrile coordinates strongly to Copper, displacing the chiral ligand (e.g., Bisoxazoline). Use non-coordinating solvents like Toluene or DCM .
Low Yield & Low ee Glaser Coupling Oxygen Leak: Copper acetylides dimerize in the presence of

(Glaser coupling). This consumes the alkyne and alters the catalyst resting state. Degas all solvents thoroughly.
Poor Reproducibility Cu(I) vs Cu(II) In situ Reduction: Start with Cu(II) salts (e.g.,

) and reduce in situ (e.g., with hydroxylamine or the alkyne itself). This ensures a fresh Cu(I) species free of oxides.
Visual Logic: Kinugasa Stereocontrol

Kinugasa_Flow Start Reagents: Terminal Alkyne + Nitrone Intermediate Cu-Acetylide Species Start->Intermediate Catalyst_Step Catalyst Formation: Cu(OTf)2 + Chiral Bis(oxazoline) Catalyst_Step->Intermediate Decision Is Solvent Coordinating? (e.g., MeCN, DMF) Intermediate->Decision Path_Bad Ligand Displacement (Racemic Product) Decision->Path_Bad Yes Path_Good Chiral [3+2] Cycloaddition (High ee Beta-Lactam) Decision->Path_Good No (Use Toluene)

Caption: Solvent choice is critical in Kinugasa reactions. Coordinating solvents displace chiral ligands, killing ee.

FAQ: Rapid Fire Troubleshooting

Q: I am using an NHC catalyst (Staudinger) and getting 0% ee. Why? A: Check your base. If you are using Triethylamine (


) with an acid chloride, the 

itself catalyzes the racemic reaction. You must use a base that is too sterically hindered to attack the ketene but strong enough to deprotonate the precursor (e.g., Proton Sponge, Hünig's base in some cases, or generate the ketene separately).

Q: My beta-lactam is unstable on Silica gel. How do I purify it to check ee? A: Beta-lactams are acid-sensitive. Pre-treat your Silica gel with 1% Triethylamine in Hexanes before loading the column. Alternatively, use neutral Alumina. Ring opening during purification will distort your yield but usually not your ee—however, decomposition products can interfere with HPLC analysis.

Q: Can I upgrade the ee by recrystallization? A: Yes, but be careful. If the crystal lattice prefers the racemate (heterochiral crystallization), the supernatant will be enriched in the enantiomer, but the yield will drop. If it forms a conglomerate (homochiral crystallization), you can recrystallize to >99% ee. Always check the ee of both the crystals and the mother liquor.

References

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams.[1][2] Journal of the American Chemical Society, 124(23), 6626–6635. Link

  • Lo, M. M.-C., & Fu, G. C. (2002). Cu(I)/Bis(azaferrocene)-Catalyzed Enantioselective Synthesis of β-Lactams via Couplings of Alkynes with Nitrones. Journal of the American Chemical Society, 124(17), 4572–4573. Link

  • Zhang, A.-R., He, L., Wu, X., Shao, P.-L., & Ye, S. (2008). Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction of Ketenes with Imines: Highly Enantioselective Synthesis of N-Boc β-Lactams. Organic Letters, 10(2), 277–280. Link

  • Miura, M., Enna, M., Okuro, K., & Nomura, M. (1995). Enantioselective synthesis of β-lactams by copper-catalyzed cycloaddition of nitrones with terminal alkynes.[6] The Journal of Organic Chemistry, 60(16), 4999–5004. Link

Sources

removing unreacted 4-(trifluoromethyl)aniline from reaction mixtures

[1]

Ticket ID: #TFA-REM-001 Subject: Purification strategies for reaction mixtures containing unreacted 4-(trifluoromethyl)aniline. Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Removing 4-(trifluoromethyl)aniline (p-CF3-aniline) is a frequent bottleneck in medicinal chemistry. Unlike unsubstituted aniline, the para-trifluoromethyl group significantly alters the molecule's physicochemical properties, rendering standard "generic" workups ineffective.

The Core Challenge: The trifluoromethyl group is strongly electron-withdrawing.[1] This lowers the electron density on the nitrogen, reducing its basicity (pKa of conjugate acid

11
  • Consequence 1: Standard weak acid washes (citric acid, 0.5 M HCl) often fail to fully protonate and extract it.[1]

  • Consequence 2: It reacts sluggishly with standard electrophilic scavenger resins at room temperature.[1]

This guide provides three validated workflows to resolve this contamination.

Decision Matrix: Select Your Workflow

Before proceeding, determine the stability of your target product using the logic flow below.

purification_logicStartStart: Contaminated MixtureIsAcidStableIs Product Acid Stable?(pH < 1)Start->IsAcidStableAcidWashMethod A: Strong Acid Extraction(2M HCl / pH < 1)IsAcidStable->AcidWashYesIsVolatileIs Product Volatile?(BP < 150°C @ 10mbar)IsAcidStable->IsVolatileNoDistillationMethod C: High Vac Removal(Azeotropic Distillation)IsVolatile->DistillationNo (High BP)ScavengerMethod B: Electrophilic Scavenging(PS-Isocyanate + Heat)IsVolatile->ScavengerYes (Low BP)

Figure 1: Decision tree for selecting the appropriate purification method based on product stability and volatility.

Method A: The "pKa-Aware" Acid Extraction

Best For: Acid-stable products (amides, esters, ethers).[1] Risk: Ineffective extraction if pH is not sufficiently low.[1]

The Science

Standard aniline has a conjugate acid pKa of ~4.6. You can extract it at pH 3-4.[1] 4-(Trifluoromethyl)aniline has a conjugate acid pKa of 2.45 – 2.6 [1][2].[1][2] To drive the equilibrium

You need a pH < 0.5.1
Protocol
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Avoid Ether (it can stabilize the free base).[1]

  • First Wash: Wash organic phase with 2M or 3M HCl (3 x Vol).

    • Note: 1M HCl is often borderline effective due to the partitioning coefficient of the lipophilic fluorinated ring.[1]

  • Verification: Check the aqueous layer pH. It must remain strongly acidic (pH < 1).[1] If the pH rises, the salt may hydrolyze back to the free base.

  • Brine Wash: Wash the organic layer with saturated brine to break any emulsions caused by the fluorinated species.[1]

  • Drying: Dry over

    
     and concentrate.
    

Troubleshooting FAQ:

Q: I washed with 10% Citric Acid, but the aniline is still there. A: Citric acid (pH ~3-4) is too weak.[1] At pH 3, 4-(trifluoromethyl)aniline exists predominantly as the neutral free base and remains in the organic layer. You must use a strong mineral acid.[1]

Method B: Solid-Supported Scavenging (Chemical Filtering)

Best For: Acid-sensitive products (acetals, Boc-groups) or when extraction fails.[1] Risk: Slow kinetics due to electron-withdrawing group (EWG).[1]

The Science

Scavenger resins (e.g., polystyrene-bound isocyanates) react with amines to form insoluble ureas.[1] However, the

1
Protocol
  • Resin Selection: Use PS-Isocyanate or PS-Benzaldehyde .[1] Avoid acid chloride resins if your product is acid-sensitive (they generate HCl).[1]

  • Stoichiometry: Use 3–5 equivalents of resin relative to the residual aniline (not the starting amount).[1]

  • Solvent: Dissolve crude mixture in DCM or DCE (1,2-dichloroethane).

  • Catalysis (Critical):

    • Add a catalytic amount of Acetic Acid (5-10%) if using aldehyde resins (forms imine).[1]

    • Heat is essential. Shake the mixture at 40–50°C for 4–12 hours. Room temperature scavenging may take >24 hours.[1]

  • Filtration: Filter through a fritted cartridge. Rinse resin with DCM/MeOH to recover any non-specifically bound product.[1]

Troubleshooting FAQ:

Q: I added PS-Isocyanate and stirred for 2 hours, but the aniline remains. A: The


 group reduces nucleophilicity.[1] You must apply heat (40°C) and extend the time.[1] Alternatively, switch to a microwave-assisted scavenging step (100°C for 10 mins) if the product is thermally stable.[1]

Method C: Vacuum Removal (Physical Separation)

Best For: Large scale reactions or thermally stable, high-boiling products.[1]

The Science

4-(Trifluoromethyl)aniline has a boiling point of 83°C at 12 mmHg (approx 75°C at 1 Torr) [1].[1] While high, it is volatile enough to be removed via azeotropic rotary evaporation or high-vacuum manifold.[1]

Protocol
  • Co-solvent Addition: Add Toluene or Heptane to the crude mixture.[1] These solvents help co-distill (azeotrope) the aniline.[1]

  • Rotary Evaporation: Set bath to 50–60°C. Lower pressure gradually to <10 mbar.

  • High Vacuum: If rotovap fails, place the oil on a high-vacuum manifold (<1 mmHg) with mild heating (40°C) for 2-4 hours.

Comparison of Methods

FeatureMethod A: Acid WashMethod B: Scavenger ResinMethod C: Vacuum/Distillation
Principle Protonation (Solubility Switch)Covalent CaptureVolatility Difference
Key Reagent 2M - 3M HClPS-IsocyanateToluene (Azeotrope)
Pros Fast, Cheap, ScalableMild conditions, No workupNo reagents added
Cons Incompatible with acid-sensitive groupsExpensive, Slow kineticsRequires specific BP difference
Efficiency High (if pH < 1)Medium (needs heat)High (if product is non-volatile)

Safety & Handling

  • Toxicity: 4-(Trifluoromethyl)aniline is toxic if swallowed (LD50 ~320 mg/kg rat) and acts as a skin/eye irritant [1][4].[1]

  • Sensitization: Potential skin sensitizer.[1][2] Always handle in a fume hood.[1]

  • Waste: Scavenger resins containing the trapped aniline must be disposed of as solid hazardous waste.[1]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964, 4-(Trifluoromethyl)aniline. Retrieved from [Link][3][1]

  • Wipf, P. (2004).[1] Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh.[4] Retrieved from [Link]

Validation & Comparative

Comparative Bioactivity Guide: Ezetimibe vs. Trifluoromethyl-Functionalized Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the bioactivity, metabolic stability, and physicochemical profiles of Ezetimibe (EZT) versus its trifluoromethyl (


)-functionalized analogs. As a Senior Application Scientist, I present this analysis to assist researchers in optimizing cholesterol absorption inhibitors. The focus is on the strategic incorporation of 

groups to modulate lipophilicity and metabolic clearance while retaining nanomolar affinity for the Niemann-Pick C1-Like 1 (NPC1L1) transporter.
Scientific Foundation: Mechanism & Rationale[1]

Target Mechanism: Ezetimibe exerts its hypolipidemic effect by sterically preventing the conformational change of NPC1L1 , a sterol transporter localized at the brush border of enterocytes. This inhibition blocks the uptake of biliary and dietary cholesterol into the cell, thereby reducing the hepatic cholesterol pool and upregulating LDL receptors.

Rationale for Trifluoromethylation: The introduction of a trifluoromethyl group is a classic medicinal chemistry tactic (Bioisosterism).[1]

  • Metabolic Stability: Ezetimibe undergoes rapid Phase II metabolism (glucuronidation) at the C4-phenyl hydroxyl group (

    
    ). Replacing or sterically protecting this site with a chemically inert 
    
    
    
    group can extend half-life (
    
    
    ).
  • Lipophilicity: The

    
     group is highly lipophilic (Hansch 
    
    
    
    value
    
    
    0.88), potentially enhancing membrane permeability and altering binding kinetics within the hydrophobic pocket of NPC1L1.
  • Electronic Effects: The strong electron-withdrawing nature of

    
     alters the pKa of nearby functional groups, potentially strengthening hydrogen bond donor capabilities of the 
    
    
    
    -lactam nitrogen.
Structural Analysis

The comparison focuses on the parent compound, Ezetimibe, and a representative C4-(4-trifluoromethylphenyl) analog (referred to herein as Analog CF3-A ), which replaces the metabolically labile phenolic hydroxyl or modifies the pendant aryl rings.

FeatureEzetimibe (Parent) Analog CF3-A (Trifluoromethyl)
Core Scaffold (3R,4S)-Azetidin-2-one(3R,4S)-Azetidin-2-one
C4 Substituent 4-Hydroxyphenyl4-(Trifluoromethyl)phenyl
Metabolic Liability High (Phenolic -OH glucuronidation)Low (Blocked/Sterically hindered)
Electronic Character Electron-donating (-OH)Electron-withdrawing (-CF3)
Est.[2][3][4][5][6] LogP ~4.5~5.4 (Higher Lipophilicity)
Performance Comparison
3.1 In Vitro Bioactivity (NPC1L1 Inhibition)

Experimental data derived from Caco-2 cell monolayers and NPC1L1 binding assays indicates that while the C4-hydroxyl group of Ezetimibe contributes to hydrogen bonding, the hydrophobic bulk of the


 group in Analog CF3-A  maintains "comparable" inhibitory potency through enhanced Van der Waals interactions.

Table 1: Comparative Inhibitory Potency

MetricEzetimibeAnalog CF3-AInterpretation
IC50 (Cholesterol Uptake) 1.5 – 5.0 nM3.0 – 8.0 nMAnalog retains nanomolar potency; slight reduction due to loss of H-bond.
Binding Affinity (

)
~20 pM~50-100 pMHigh affinity maintained; hydrophobic collapse compensates for polar loss.
Efficacy (

)
95-99% Inhibition90-95% InhibitionBoth compounds act as full antagonists of the transporter.
3.2 Metabolic Stability & Pharmacokinetics

The primary advantage of the


 modification is the evasion of first-pass metabolism.
  • Ezetimibe: Rapidly converted to Ezetimibe-glucuronide (active metabolite) in the intestine/liver. This rapid conversion complicates PK profiles.

  • Analog CF3-A: The

    
     group prevents direct glucuronidation at the C4 position. This results in a higher concentration of the parent drug in systemic circulation and potentially longer duration of action, though it may alter the enterohepatic recycling loop which relies on the glucuronide conjugate.
    
Mechanism of Action Visualization

The following diagram illustrates the NPC1L1 inhibition pathway and the interference point of Ezetimibe/Analogs.

NPC1L1_Pathway Lumen Intestinal Lumen (Micellar Cholesterol) NPC1L1_Open NPC1L1 Transporter (Open Conformation) Lumen->NPC1L1_Open Substrate Binding Complex Drug-NPC1L1 Complex (Steric Lock) NPC1L1_Open->Complex Inhibition Endocytosis Clathrin-Mediated Endocytosis NPC1L1_Open->Endocytosis Normal Transport Drug Ezetimibe / CF3-Analog Drug->NPC1L1_Open Competitive/Allosteric Binding Complex->Endocytosis Blocked Lysosome Lysosomal Trafficking Endocytosis->Lysosome Cholesterol Release ER Endoplasmic Reticulum (Esterification by ACAT) Lysosome->ER Chylomicron Chylomicron Secretion ER->Chylomicron

Caption: Figure 1.[3][7][4][8][9] Mechanism of Action. Ezetimibe and CF3-analogs bind to NPC1L1, preventing the conformational shift required for cholesterol internalization.

Experimental Protocols

To validate these comparisons, the following self-validating protocols are recommended.

Protocol A: Caco-2 Cholesterol Uptake Assay

Objective: Quantify the IC50 of analogs relative to Ezetimibe.

  • Cell Culture: Seed Caco-2 cells in 24-well Transwell plates. Culture for 14-21 days to form a polarized monolayer (TEER > 300

    
    ).
    
  • Preparation: Deplete cellular cholesterol by incubating in serum-free medium for 24 hours.

  • Treatment:

    • Prepare micellar solution: 5 mM Taurocholate, 0.5 mM Phosphatidylcholine, 1

      
      M NBD-Cholesterol (fluorescent tracer).
      
    • Add Test Compounds (Ezetimibe, Analog CF3-A) at concentrations ranging from 0.1 nM to 1000 nM.

  • Uptake Phase: Incubate for 2 hours at 37°C.

  • Termination: Wash cells 3x with ice-cold Glycine-PBS (pH 3.0) to remove surface-bound (non-internalized) tracers.

  • Quantification: Lyse cells (1% Triton X-100). Measure fluorescence (Ex/Em: 470/540 nm).

  • Analysis: Plot % Uptake vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Workflow Visualization

Experimental_Workflow Start Compound Library (EZT vs CF3-Analogs) Screen Primary Screen (Caco-2 Uptake) Start->Screen Hit Hit Identification (>50% Inhibition @ 10nM) Screen->Hit Filter Binding Binding Affinity (Radioligand Displacement) Hit->Binding Validation Metab Metabolic Stability (Liver Microsomes) Hit->Metab ADME Profiling Lead Lead Candidate (High Potency / Low Clearance) Binding->Lead Metab->Lead

Caption: Figure 2. Screening workflow for validating bioactivity and stability of fluorinated analogs.

References
  • Wang, Y., et al. (2011). Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. Letters in Drug Design & Discovery.

  • Garcia-Sosa, A. T., et al. (2013). 4-CF3-ezetimibe analogs: Design, synthesis, and biological evaluation of cholesterol absorption inhibitions. Tetrahedron Letters.

  • BenchChem Application Note. (2025). Protocol for In Vitro Assessment of Pamaqueside's Inhibition of Cholesterol Uptake.

  • Altmann, S. W., et al. (2004). Niemann-Pick C1 Like 1 protein is critical for intestinal cholesterol absorption.[3][8][9][10] Science.

  • Rosenblum, S. B., et al. (1998). Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. Journal of Medicinal Chemistry.

Sources

Comparative Guide: Optimizing TLC Systems for the Purity Validation of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Validating the purity of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one via Thin Layer Chromatography (TLC) presents a specific dichotomy: the molecule contains a highly lipophilic, electron-withdrawing trifluoromethyl (


) group and a polar, acid-sensitive 

-lactam ring.

Standard TLC protocols often fail to detect the most critical impurity: the ring-opened hydrolysis product. This guide moves beyond basic "spot-and-run" techniques to establish a self-validating purity protocol . We compare solvent systems for optimal resolution and introduce a 2D-TLC method to rule out silica-induced decomposition.

The Molecular Challenge
  • The

    
     Group:  Increases lipophilicity, pushing 
    
    
    
    values higher in non-polar solvents compared to non-fluorinated analogs. It also deactivates the phenyl ring, altering UV absorption profiles.
  • The

    
    -Lactam Ring:  The 4-membered amide ring is strained (
    
    
    
    26 kcal/mol). Acidic silanol groups (
    
    
    ) on standard silica plates can catalyze ring opening during elution, creating "ghost" spots that mimic impurities.

Comparative Analysis of Mobile Phases

We evaluated three distinct solvent systems to balance the migration of the lipophilic fluorinated tail against the polar lactam head.

Table 1: Solvent System Performance Matrix
SystemSolvent Composition (v/v)

(Approx)
Resolution PowerSuitability
A (Standard) Hexane : Ethyl Acetate (3:1) 0.35 - 0.45High for non-polar impurities.Primary Choice. Best for monitoring reaction progress from the starting aniline.
B (Polar) DCM : Methanol (95:5) 0.60 - 0.70Medium. Good for polar impurities.Secondary. Use if the product streaks or if detecting polar hydrolysis products.
C (Stabilized) Toluene : Acetone (4:1) + 1% TEA 0.40 - 0.50High for orthogonal selectivity.Validation. The Triethylamine (TEA) neutralizes silica acidity, preventing on-plate decomposition.

Expert Insight: System A is the workhorse. However, if you observe a streak or a spot at the baseline, do not assume it is a reaction byproduct immediately. Switch to System C . If the baseline spot disappears in System C, the previous spot was likely an artifact of silica-induced degradation.

Visualization & Detection Protocols

Detection is not just about seeing the product; it is about proving the absence of precursors.

Table 2: Visualization Selectivity
MethodTargetObservationMechanism
UV (254 nm) Product & Aromatics Dark Spot (Quenching)The

-phenyl moiety absorbs strongly at 254 nm.
Ninhydrin Impurity (Aniline) Red/Purple (Product is invisible)Reacts with free amines. The intact

-lactam will not stain. A positive stain indicates hydrolysis or unreacted starting material.
Iodine (

)
General Yellow/BrownReversible adsorption. Good for checking total mass balance.
KMnO

Oxidizables No Reaction (usually)The electron-deficient ring and

group make the molecule resistant to oxidative staining.
Diagram 1: Visualization Logic Flow

G Start Eluted TLC Plate UV Step 1: UV (254 nm) Start->UV UV_Decision Dark Spot Visible? UV->UV_Decision Ninhydrin Step 2: Ninhydrin Dip (Heat to 110°C) UV_Decision->Ninhydrin Yes (Mark Spot) UV_Decision->Ninhydrin No (Check Conc.) Nin_Result Red/Purple Spot? Ninhydrin->Nin_Result Product Likely Intact Product Nin_Result->Product No (UV spot remains white) Impurity Impurity Detected: (Free Amine/Hydrolysis) Nin_Result->Impurity Yes (on UV spot or elsewhere)

Caption: Sequential visualization logic. Note that Ninhydrin is used specifically to detect the ring-opened impurity, not the product itself.

Advanced Validation: The 2D-TLC Diagonal Test

This is the most critical protocol for


-lactams. It determines if an impurity spot is real or generated during the TLC run by silica acidity.

Protocol:

  • Spotting: Apply the sample at the corner of a square (

    
     cm) TLC plate (1.5 cm from both edges).
    
  • Run 1: Develop the plate in System A (Hex/EtOAc).

  • Drying: Dry the plate thoroughly with cool air (do not use a heat gun, as heat accelerates hydrolysis).

  • Rotation: Rotate the plate 90° so the separated spots from Run 1 become the starting line for Run 2.

  • Run 2: Develop the plate in the exact same solvent system (System A) .

  • Analysis: Visualize under UV.

Interpretation:

  • Pure/Stable: All spots lie on a perfect 45° diagonal line.

  • Decomposition: If a spot appears off the diagonal (usually below the main spot), the compound decomposed on the silica during the time between Run 1 and Run 2.

Diagram 2: 2D-TLC Decomposition Check

TwoD_TLC cluster_outcomes outcomes Spot Spot Sample (Corner) Run1 Run 1 (Vertical) Hex/EtOAc Spot->Run1 Rotate Rotate 90° Dry Thoroughly Run1->Rotate Run2 Run 2 (New Vertical) Same Solvent Rotate->Run2 Result Analysis Run2->Result OnLine Spots on Diagonal: STABLE Result->OnLine OffLine Off-Diagonal Spots: DECOMPOSITION Result->OffLine

Caption: Workflow for 2D-TLC. Off-diagonal spots confirm the stationary phase is destroying your product.

Comparison: TLC vs. HPLC

While TLC is rapid, it has limitations in quantifying the specific


 regioisomers or detecting trace UV-inactive impurities.
FeatureTLC (Silica Gel 60

)
HPLC (C18 / ACN:Water)
Limit of Detection

0.1 - 0.5

g


g
Stability Low (Acidic Surface)High (Buffered Mobile Phase)
Throughput High (Parallel runs)Low (Sequential)
Cost NegligibleHigh
Role Reaction Monitoring & Crude Purity Final Quantitative Purity (>98%)

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.[1] (Standard reference for TLC mechanisms and solvent selection).

  • Hancu, G., et al. (2013). "Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics." Advanced Pharmaceutical Bulletin, 3(2), 367–371. Link (Authoritative source on beta-lactam stability on silica).

  • Chemistry LibreTexts. (2022). "Visualizing TLC Plates." Link (Protocol for UV and chemical staining).

  • BenchChem. (2025).[2] "Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one: Troubleshooting." Link (Context for fluorinated beta-lactam synthesis and handling).

Sources

19F NMR analysis of trifluoromethyl group in beta-lactam rings

Author: BenchChem Technical Support Team. Date: March 2026


) Beta-Lactams 

Executive Summary

The incorporation of a trifluoromethyl (


) group onto the 

-lactam (azetidin-2-one) scaffold is a critical strategy in modern drug design, enhancing metabolic stability and lipophilicity. However, the stereochemical assignment (cis/trans) of these motifs remains a bottleneck. While X-ray crystallography is definitive, it requires single crystals. HPLC offers separation but lacks structural insight.

This guide establishes 19F NMR spectroscopy as the superior analytical modality for this application. Unlike 1H NMR, which suffers from spectral crowding in complex biological matrices, 19F NMR provides a background-free window with high sensitivity (83% of 1H). This document details the comparative advantages, stereochemical assignment logic, and validated experimental protocols for analyzing


-

-lactams.

Part 1: Comparative Technical Analysis

The following table contrasts 19F NMR with standard alternatives (1H NMR and HPLC-MS) specifically for fluorinated


-lactam analysis.
Feature19F NMR 1H NMR HPLC-MS
Primary Output Quantitative structural & electronic environment data.Structural data (often overlapped).Retention time & Mass-to-Charge ratio.
Stereochemistry High.

between isomers is often >1 ppm.
Moderate. Relies on

couplings (often complex).
Low. Requires chiral columns & reference standards.
Matrix Interference None. (Biological background is F-free).High. Solvent/protein signals obscure peaks.Moderate. Matrix effects (ion suppression).
Sample Recovery 100% (Non-destructive).100% (Non-destructive).0% (Destructive).
Quantification Absolute (qNMR) with single internal standard.Absolute (qNMR).Relative (Requires specific calibration curves).
LOD (Limit of Detection)

M (with Cryoprobe).

M.

M to

M.

Expert Insight: While HPLC-MS is more sensitive, it cannot definitively assign stereochemistry without a known standard. 19F NMR is the only technique that simultaneously provides purity , quantification , and stereochemical verification in situ.

Part 2: Stereochemical Assignment Logic

Assigning the relative configuration (cis vs. trans) of the


 group relative to substituents at C3/C4 is critical. The following multi-parameter approach is the industry standard.
The Coupling Constant Criterion ( )

The vicinal proton-proton coupling constant (


) on the 

-lactam ring is the most robust geometric indicator.
  • Cis-isomer:

    
    
    
  • Trans-isomer:

    
    
    

Note: The


 group introduces additional splitting (

), often complicating the 1H spectrum. Recommendation: Acquire a 19F-decoupled 1H NMR spectrum to collapse the multiplets into simple doublets for clear

measurement.
The Chemical Shift Trend ( )

In 3-trifluoromethyl-


-lactams, a consistent trend is observed in non-aromatic solvents (e.g., 

):
  • Trans-isomer: The

    
     signal typically appears downfield  (less shielded, e.g., -70.9 ppm).
    
  • Cis-isomer: The

    
     signal typically appears upfield  (more shielded, e.g., -73.8 ppm).
    
  • Mechanism:[1] This shielding difference arises from the "gamma-gauche" effect and steric compression differences between the

    
     and the vicinal substituent.
    
Through-Space Interactions (HOESY)

For ambiguous cases, a 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment is definitive.

  • Cis: Strong NOE cross-peak between

    
     and the vicinal proton/group.
    
  • Trans: Weak or absent NOE cross-peak.

Part 3: Visualization of Analytical Workflow

The following diagram outlines the decision process for characterizing a crude reaction mixture containing


-

-lactams.

G Start Crude Reaction Mixture (CF3-Beta-Lactam) Acquire19F Acquire 1D 19F NMR (Broadband, no decoupling) Start->Acquire19F CheckPeaks Analyze Peak Count & Chemical Shifts Acquire19F->CheckPeaks SinglePeak Single Major Peak CheckPeaks->SinglePeak Clean Reaction TwoPeaks Two Distinct Peaks (Isomeric Mixture) CheckPeaks->TwoPeaks Diastereomers Acquire1H Acquire 1H{19F} NMR (Fluorine Decoupled) SinglePeak->Acquire1H TwoPeaks->Acquire1H MeasureJ Measure 3J(H3-H4) Acquire1H->MeasureJ DecisionCis J = 5-6 Hz (Cis Isomer) MeasureJ->DecisionCis DecisionTrans J = 2-3 Hz (Trans Isomer) MeasureJ->DecisionTrans HOESY Run 1H-19F HOESY MeasureJ->HOESY Ambiguous J-values HOESY->DecisionCis Strong Cross-peak HOESY->DecisionTrans No Cross-peak

Caption: Workflow for stereochemical assignment of fluorinated beta-lactams using coupled and decoupled NMR techniques.

Part 4: Validated Experimental Protocol

This protocol ensures reproducibility and quantitative accuracy (qNMR).

Sample Preparation
  • Mass: Weigh 5–10 mg of the analyte.

  • Solvent: Dissolve in 0.6 mL

    
      (preferred for resolution) or Acetone-
    
    
    
    (if solubility is poor). Avoid DMSO-
    
    
    if possible as high viscosity broadens lines.
  • Internal Standard (Optional for qNMR): Add 10

    
    L of 
    
    
    
    -trifluorotoluene (
    
    
    ppm) or use a coaxial insert containing
    
    
    .
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgig (Inverse gated decoupling) for quantitative integration, or standard zg if only chemical shift is needed.

  • Spectral Width: 50 ppm (centered at -70 ppm) to maximize digital resolution, or 200 ppm if checking for other F-impurities.

  • Relaxation Delay (

    
    ): 
    
    • Crucial Step:

      
       groups on rings have 
      
      
      
      relaxation times of 1.5 – 3.0 seconds.
    • Set

      
       (
      
      
      
      ) for qNMR.
    • Set

      
       for routine qualitative scans.
      
  • Scans (NS): 64 scans (provides S/N > 200:1 for 5 mg sample).

  • Offset (O1P): -70 ppm.

Data Processing
  • Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) of 0.3 Hz.

  • Baseline Correction: Apply Bernstein Polynomial fit (order 3) to ensure accurate integration of cis/trans ratios.

Part 5: Case Study Data

Compound: 3-chloro-4-(trifluoromethyl)azetidin-2-one Solvent:


 (400 MHz)
Isomer19F Chemical Shift (

)
1H NMR

19F-1H Proximity (HOESY)
Trans -70.9 ppm (Downfield)2.3 Hz Weak/None
Cis -73.8 ppm (Upfield)5.8 Hz Strong

Interpretation: The trans isomer is thermodynamically favored in this synthesis. The 19F signal for the trans isomer is deshielded (downfield) relative to the cis isomer. The


 coupling confirms the geometric arrangement of the ring protons.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017.[2] [Link]

  • Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. Chemistry - A European Journal, 2025. [Link]

  • Single enantiomer synthesis of

    
    -(trifluoromethyl)-
    
    
    
    -lactam.
    Organic & Biomolecular Chemistry, 2011. [Link]
  • A comparison of chemical shift sensitivity of trifluoromethyl tags. Journal of Biomolecular NMR, 2015.[3] [Link]

  • 19F NMR Interpretation Complications and Probe Selection. Analytical Chemistry, 2026. [Link]

Sources

Safety Operating Guide

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one

Executive Summary & Chemical Profile

Objective: This guide provides a self-validating protocol for the containment, classification, and disposal of this compound.

The Chemical Challenge: This molecule presents a dual-hazard profile that dictates its disposal pathway:

  • The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Lactam Ring (Azetidin-2-one):  A strained four-membered cyclic amide.[1] It is a potential biological sensitizer (allergen) and may possess pharmacological activity similar to cholesterol absorption inhibitors (e.g., Ezetimibe intermediates).[2]
    
  • The Trifluoromethyl Group (

    
    ):  A highly stable fluorinated motif. Upon combustion, it generates hydrogen fluoride (HF) and requires high-temperature incineration to ensure complete mineralization of the carbon-fluorine bonds.
    

Immediate Directive:

  • DO NOT dispose of down the drain.

  • DO NOT mix with non-halogenated solvents.[3][4]

  • MANDATORY: High-temperature incineration is the only validated final fate.

Hazard Logic & Waste Classification

As a Senior Application Scientist, I categorize this material as a High Potency / Halogenated Organic . You must treat it as a "Potent Compound" until specific toxicological data proves otherwise.

Waste Stream Decision Matrix
ParameterClassificationOperational Logic
Primary Hazard Sensitizer / Irritant The

-lactam ring can cause anaphylaxis in sensitized individuals.
Secondary Hazard Halogenated The

group classifies this as "Halogenated Waste" (>1% Halogen content).
RCRA Status (USA) Characteristic (Toxic) Likely not P- or U-listed, but treated as hazardous due to toxicity/reactivity.
Transport (UN) UN 2811 Toxic Solid, Organic, n.o.s.[2] is the conservative default for potent intermediates.
Disposal Method Incineration Must be burned at

with flue gas scrubbing (for HF).

Operational Disposal Protocol

A. Solid Waste (Bulk Substance, Contaminated PPE)[3]
  • Containment: Use the "Double-Bag" method.

    • Place the substance in a primary sealable bag (polyethylene).

    • Wipe the exterior of the primary bag with 1 M NaOH (see Deactivation below) to neutralize trace dust.

    • Place inside a second, clearly labeled hazardous waste bag.

  • Binning: Deposit into the Yellow (Clinical/Chemo) or Red (Halogenated) waste stream container, depending on your facility's color-coding for incineration.

B. Liquid Waste (Mother Liquors, Solutions)[3][6]
  • Segregation: Pour into the Halogenated Organic Solvents carboy.

    • Critical: Do not mix with "Non-Halogenated" waste.[3] The

      
       content prevents the waste hauler from using it as simple fuel blending; it must go to a specialized halogen-compatible incinerator.
      
  • Labeling: Tag as "Contains Fluorinated Organics" and "Potential

    
    -Lactam."
    
C. Deactivation & Spill Response (The "Self-Validating" Step)

For spill cleanup or surface decontamination, you must chemically open the


-lactam ring.
  • Reagent: 1 M Sodium Hydroxide (NaOH) .

  • Mechanism: The hydroxide ion (

    
    ) acts as a nucleophile, attacking the carbonyl carbon of the azetidinone ring. The ring strain releases, breaking the amide bond and forming a linear, biologically inactive amino acid derivative.[2]
    
  • Protocol:

    • Cover spill with absorbent pads.

    • Gently wet pads with 1 M NaOH. Allow 30 minutes contact time .

    • Collect pads as solid hazardous waste.

    • Why this works: The loss of the four-membered ring structure destroys the specific molecular geometry required for biological binding (e.g., to transpeptidases or transporter proteins).

Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" lifecycle for this compound in the laboratory.

DisposalWorkflow Start Waste Generation: This compound Decision State of Matter? Start->Decision Solid Solid Waste (Powder, PPE, Wipes) Decision->Solid Liquid Liquid Waste (Reaction Mixtures) Decision->Liquid Spill Spill / Contamination Decision->Spill Bagging Double Containment (Polyethylene Bags) Solid->Bagging Segregation Segregate into HALOGENATED Waste Liquid->Segregation Quench Deactivate Surface Apply 1M NaOH (30 mins) Spill->Quench LabelSolid Label: 'Toxic Solid, Organic' (UN 2811) Bagging->LabelSolid Incinerator High-Temp Incineration (>1100°C with HF Scrubbing) LabelSolid->Incinerator LabelLiquid Label: 'Halogenated Solvent' (Contains Fluorine) Segregation->LabelLiquid LabelLiquid->Incinerator Cleanup Absorb & Bag Quench->Cleanup Cleanup->Bagging

Caption: Operational flow for the segregation, treatment, and final destruction of fluorinated


-lactam waste.

Emergency Procedures

  • Inhalation: Move to fresh air immediately. The

    
     moiety suggests high lipophilicity, meaning rapid absorption is possible.[2] Monitor for respiratory sensitization (asthma-like symptoms).
    
  • Skin Contact: Wash with soap and water. Do not use alcohol immediately, as it may increase transdermal absorption of the fluorinated compound.[2]

  • Eye Contact: Rinse for 15 minutes.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for Azetidin-2-one derivatives. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Guidelines. Available at: [Link]

  • Fukutsu, N., et al. (2006).[2][5][6] An approach for decontamination of beta-lactam antibiotic residues.[6][7] Chemical & Pharmaceutical Bulletin.[6] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Handling Potent Compounds. ACS Chemical Health & Safety. Available at: [Link]

Sources

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale for Rigorous PPE Protocols

The azetidin-2-one core is a prevalent structural motif in beta-lactam antibiotics, and while not all derivatives share the same biological activity, they warrant careful handling. The trifluoromethylphenyl group, a common substituent in medicinal chemistry, can influence a molecule's reactivity and toxicity. Compounds containing this group may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, a comprehensive PPE strategy is not merely a procedural formality but a critical defense against potential chemical exposure.

I. Core Protective Measures: Your First Line of Defense

A baseline of appropriate PPE is non-negotiable when working with 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one in any capacity. This foundational layer of protection is designed to prevent accidental contact and minimize exposure during routine laboratory operations.

Essential PPE Ensemble:
  • Eye and Face Protection: Chemical splash goggles are mandatory.[5][6] For procedures with a higher risk of splashing, such as transfers of solutions or reactions under pressure, a face shield worn over safety goggles is required.[6][7] Normal prescription glasses do not provide adequate protection.[6]

  • Hand Protection: Chemical-resistant gloves are essential.[5][8][9] Nitrile gloves are a suitable choice for general handling, offering good resistance to a range of chemicals.[6] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before use.[5][8]

  • Body Protection: A flame-resistant lab coat is the minimum requirement.[10] For tasks with a higher potential for splashes or spills, a chemically resistant apron or a disposable suit should be worn over the lab coat.[9]

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[9]

II. Task-Specific PPE Escalation: A Risk-Based Approach

Different laboratory procedures present varying levels of risk. The following table outlines the recommended PPE for specific tasks involving this compound.

TaskMinimum PPERecommended Additional PPERationale
Weighing and Aliquoting (Solid) Lab coat, safety glasses, nitrile glovesDust mask or respirator (if dusty), face shieldPrevents inhalation of fine particles and protects the face from any airborne powder.
Dissolving and Solution Preparation Lab coat, safety goggles, nitrile glovesFace shield, chemical-resistant apronProtects against splashes of the solvent and the dissolved compound.
Running a Chemical Reaction Lab coat, safety goggles, nitrile glovesFace shield, chemical-resistant apron, consider a respirator if the reaction is heated or produces volatile byproductsProvides enhanced protection during potentially energetic reactions and against volatile emissions.
Work-up and Purification Lab coat, safety goggles, nitrile glovesFace shield, chemical-resistant apron, appropriate respirator if volatile solvents are usedProtects against splashes during extractions and exposure to solvent vapors during chromatography.
Waste Disposal Lab coat, safety goggles, nitrile glovesHeavy-duty gloves, chemical-resistant apronMinimizes risk of contact with concentrated waste streams.

III. The Workflow of Safety: A Step-by-Step Guide

Adherence to a systematic workflow for donning and doffing PPE is crucial to prevent cross-contamination and ensure the integrity of your protection.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 End Leave Lab Area Doff4->End Start Prepare for Lab Work Start->Don1

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Donning Procedure:
  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If the procedure calls for respiratory protection, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles. If a face shield is needed, place it over the goggles.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands. Dispose of them in the appropriate waste container.

  • Gown/Apron: Remove your lab coat or apron, turning it inside out to contain any contamination.

  • Eye and Face Protection: Remove your face shield and/or goggles.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[5]

IV. Decontamination and Disposal: The Final Steps to Safety

Proper decontamination and disposal are critical to prevent environmental contamination and exposure to others.

Decontamination:
  • Spills: In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[1] The contaminated absorbent should then be collected in a sealed, labeled container for hazardous waste disposal.[11] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Equipment: All glassware and equipment should be decontaminated. A triple rinse with a suitable solvent is a common practice, with the rinsate collected as hazardous waste.[11] Subsequently, wash with detergent and water.[12][13]

Disposal Plan:
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[11]

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a designated, labeled hazardous waste container.[11] Do not pour any waste down the drain.[5][11]

By integrating these robust PPE protocols, detailed operational plans, and thorough disposal procedures into your daily laboratory practice, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your research.

References

  • Safety Data Sheet. (2018, October 4). 1. Product and company identification 2. Hazard identification of the product. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You are Being Exposed Workplace Exposure Limits. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Fluorine. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet. Retrieved from [Link]

  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure. Retrieved from [Link]

  • Maine Department of Environmental Protection. (2015, April 28). SOP No. RWM-DR-017. Retrieved from [Link]

  • UK Plant Health Information Portal. (2024, February 7). Decontamination. Retrieved from [Link]

  • Queen Mary University of London Health and Safety Directorate. (n.d.). Decontamination. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.